Product packaging for Hexamethylphosphoramide(Cat. No.:CAS No. 630-31-9)

Hexamethylphosphoramide

Cat. No.: B7766254
CAS No.: 630-31-9
M. Wt: 179.20 g/mol
InChI Key: GNOIPBMMFNIUFM-UHFFFAOYSA-N
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Description

Historical Perspectives on Hexamethylphosphoramide's Utility in Chemical Synthesis and Mechanistic Studies

This compound (B148902) gained prominence in organic chemistry due to its exceptional properties as a solvent and a ligand. Its high polarity and strong ability to solvate cations while leaving anions relatively bare made it particularly effective in accelerating reaction rates, especially for SN2 reactions. wikipedia.org One of the most significant applications of HMPA was in organometallic chemistry, where it was used to break up oligomeric aggregates of lithium bases like butyllithium, thereby increasing their reactivity and selectivity in lithiation reactions. wikipedia.org

HMPA's ability to coordinate strongly to metal cations was also exploited in reactions involving other organometallic reagents. For instance, it was a crucial additive in many samarium diiodide (SmI₂) mediated reactions, enhancing the reduction potential of SmI₂ and enabling a wide range of transformations, including challenging ring closures. nih.govnih.gov The use of HMPA in these reactions often led to significantly improved yields and selectivities that were unattainable with other solvents. nih.gov

Mechanistic studies also benefited from the use of HMPA. Its strong coordinating ability allowed for the isolation and characterization of reactive intermediates, providing valuable insights into reaction pathways. For example, in studies of SmI₂ reductions, the addition of HMPA was found to influence the electron transfer mechanism, shifting it from an inner-sphere to an outer-sphere pathway for certain substrates. nih.govnih.gov Furthermore, HMPA has been employed as a coupling reagent in amide bond formation, with its reaction mechanism being investigated using techniques like ³¹P NMR. tandfonline.com

Evolution of Research Foci on this compound and its Analogues

A significant turning point in the research landscape of HMPA was the discovery of its carcinogenic properties. Studies in rats revealed that inhalation of HMPA could lead to nasal tumors, leading to its classification as a potential human carcinogen. nih.govwho.intnih.gov This discovery prompted a major shift in research, moving away from the widespread use of HMPA and towards the development of safer alternatives. nih.govchemicalbook.com

The search for HMPA substitutes has led to the investigation of several analogues. Among the most prominent are N,N'-dimethylpropyleneurea (DMPU) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). wikipedia.orgchemicalbook.comwikipedia.org These cyclic ureas exhibit similar polar aprotic properties to HMPA, making them suitable replacements in many reactions. chemicalbook.comwikipedia.org For example, DMPU has been successfully used as a substitute for HMPA in various organometallic reactions, including those involving dithiane chemistry. chemicalbook.comreddit.com DMI has also been shown to be a good alternative in applications such as the alkylation of terminal acetylenes. nih.govresearchgate.net

Another promising alternative that has emerged is tripyrrolidinophosphoric acid triamide (TPPA). wikipedia.org TPPA has been reported as an effective replacement for HMPA in samarium diiodide-promoted cyclizations and as a Lewis basic additive in reactions involving samarium ketyls, often providing similar yields and selectivities. wikipedia.orgresearchgate.net The development of these analogues reflects a broader trend in organic chemistry towards "green chemistry," which emphasizes the use of less hazardous substances. nih.gov

Table 1: Comparison of Physicochemical Properties of HMPA and its Analogues

Compound Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/mL)
This compound (HMPA) C₆H₁₈N₃OP 179.20 232 1.03
N,N'-Dimethylpropyleneurea (DMPU) C₆H₁₂N₂O 128.17 247 1.06
1,3-Dimethyl-2-imidazolidinone (DMI) C₅H₁₀N₂O 114.15 220 1.04
Tripyrrolidinophosphoric acid triamide (TPPA) C₁₂H₂₄N₃OP 257.32 Decomposes Not available

Data sourced from various chemical suppliers and literature. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org

Current Research Landscape and Challenges Pertaining to this compound

In the current research landscape, the use of HMPA is significantly restricted and generally limited to small-scale laboratory applications where no viable alternatives exist. epa.govepa.gov The primary challenge remains the development of a "drop-in" replacement that perfectly mimics HMPA's unique solvating power and reactivity profile without its associated toxicity. reddit.com While analogues like DMPU and DMI are effective in many cases, there are still specific reactions where HMPA provides superior results. reddit.comresearchgate.net

Recent research continues to focus on finding safer and more efficient alternatives. For instance, a 2024 study reported optimized conditions for the synthesis of TMS-substituted alkynes using DMPU as a substitute for HMPA. univ-rennes.fr Research is also exploring novel applications for HMPA in controlled environments, such as its use as a flame-retarding additive in lithium-ion battery electrolytes and in the preparation of high-performance perovskite solar cells. researchgate.netacs.org However, these applications are still in the experimental stages and require careful consideration of the associated risks.

The ongoing challenge for chemists is to balance the need for powerful solvents and reagents with the imperative to ensure safety and environmental sustainability. The story of HMPA serves as a potent reminder of this responsibility and continues to drive innovation in the design of new and safer chemical tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18N3OP B7766254 Hexamethylphosphoramide CAS No. 630-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-methylmethanamine
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InChI

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3
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InChI Key

GNOIPBMMFNIUFM-UHFFFAOYSA-N
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Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)C
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Molecular Formula

C6H18N3OP
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DSSTOX Substance ID

DTXSID6020694
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Molecular Weight

179.20 g/mol
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Physical Description

Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992), Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 degrees F.]; [NIOSH], COLOURLESS MOBILE LIQUID., Clear, colorless to light amber liquid with an aromatic or mild, amine-like odor., Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 °F.]
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Boiling Point

451 °F at 760 mmHg (NTP, 1992), 233 °C @ 760 MM HG, 232 °C, 451 °F
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Flash Point

222 °F (NTP, 1992), NIOSH REL = lowest feasible conc. 222 °F, 105 °C, 220 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH WATER & WITH MOST ORG LIQ; IMMISCIBLE WITH HIGH-BOILING SATURATED HYDROCARBONS, Solubility in water: very good, Miscible
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Density

1.024 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.03 @ 20 °C, Relative density (water = 1): 1.03, 1.024, 1.03
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Vapor Density

6.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.18 (Air= 1), Relative vapor density (air = 1): 6.18, 6.18
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Vapor Pressure

0.07 mmHg at 77 °F (NTP, 1992), 0.03 [mmHg], 0.03 MM HG @ ROOM TEMP, Vapor pressure, Pa at 20 °C: 4, 0.03 mmHg
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Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid [Note: A solid below 43 degrees F].

CAS No.

680-31-9, 630-31-9
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Melting Point

41 to 45 °F (NTP, 1992), FP: 5-7 °C, 7.2 °C, 43 °F
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Hexamethylphosphoramide As a Modifying Agent in Organic Reactions

Influence on Reaction Kinetics and Rates

Hexamethylphosphoramide (B148902) is widely recognized for its capacity to dramatically enhance the rates of numerous organic reactions. This rate acceleration is primarily attributed to its strong cation-solvating ability, which disrupts ion pairs and aggregates of anionic reagents, leading to more nucleophilic and reactive species.

Acceleration of Nucleophilic Substitution (SN2) Reactions by this compound

The addition of this compound as a cosolvent can lead to substantial rate increases in SN2 reactions, particularly those involving organolithium reagents. By solvating the lithium cation, HMPA breaks up the aggregates of the organolithium compound, generating more reactive monomeric species and solvent-separated ion pairs. This increased reactivity is especially pronounced in reactions with substrates where lithium assistance to the leaving group is less critical.

A kinetic study on the effect of HMPA on the SN2 reactions of various organolithium reagents with different electrophiles revealed a wide range of rate effects. For instance, the reaction of 2-lithio-1,3-dithiane with butyl chloride experiences a rate increase of over 10⁸ in the presence of HMPA. semanticscholar.org In contrast, reactions where lithium coordination to the substrate is crucial for activation, such as with epoxides, may exhibit a rate decrease upon the addition of excess HMPA, as the strong solvation of the lithium ion by HMPA suppresses this catalytic assistance. semanticscholar.org

Kinetic Studies of this compound-Accelerated Processes

Kinetic investigations have been instrumental in quantifying the rate-enhancing effects of this compound in various chemical transformations. In the context of reversible-deactivation radical polymerization of methyl methacrylate (B99206), HMPA has been shown to act as a highly reactive catalyst. Its addition shortens the inhibition period and increases the polymerization rate, allowing for well-controlled molecular weight and molecular weight distribution of the resulting polymer at high monomer conversions. semanticscholar.org

Furthermore, kinetic studies of electron transfer reactions between iron(II) and iron(III) in mixed solvents of water and HMPA have demonstrated that the apparent rate constant is dependent on both the HMPA and H⁺ concentrations. clockss.org This indicates that HMPA can directly participate in the coordination sphere of the metal ions, thereby influencing the rate of electron transfer.

Role in Phospho Group Transfer Reactions

This compound can significantly accelerate phospho group transfer reactions. This acceleration is attributed to the desolvation of the phosphoryl group in the ground state and the transition state of the reaction. By reducing hydrogen bonding to the phosphoryl group, HMPA effectively lowers the activation free energy of the reaction. researchgate.net This effect, combined with a potential weakening of the P-O bond due to reduced solvation, leads to dramatic rate enhancements. researchgate.net The mechanisms of these transfer reactions can be complex, proceeding through either a concerted SN2-like pathway or a stepwise associative or dissociative mechanism. researchgate.netnih.gov

Regioselectivity and Stereoselectivity Modulation by this compound

Beyond its influence on reaction rates, this compound is a powerful tool for controlling the regioselectivity and stereoselectivity of organic reactions. Its ability to modify the structure and aggregation of reactive intermediates, such as carbanions and enolates, allows for the selective formation of specific isomers.

Carbanion Regioselectivity in Addition Reactions

In the addition of organolithium reagents to α,β-unsaturated carbonyl compounds, HMPA plays a crucial role in directing the regioselectivity. Organolithium reagents can add to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The presence of HMPA generally favors 1,4-addition. researchgate.netnih.gov This is because HMPA breaks down the aggregates of the organolithium reagent and forms solvent-separated ion pairs. researchgate.netnih.gov This separation of the lithium cation from the carbanion reduces the Lewis acidity and catalytic effectiveness of the lithium ion, which in turn favors the thermodynamically controlled 1,4-addition pathway. researchgate.net For many sulfur-stabilized lithium reagents, the addition of two equivalents of HMPA is sufficient to achieve greater than 95% 1,4-addition. researchgate.net

The regioselectivity of enolate alkylation, specifically the competition between C-alkylation and O-alkylation, can also be influenced by HMPA. While C-alkylation is generally the predominant pathway for cesium enolates, the addition of HMPA promotes an increase in the amount of O-alkylation. uniurb.it This is attributed to the dissociation of enolate aggregates into more reactive monomers in the presence of HMPA. uniurb.it

Stereochemical Control in Specific Transformations

This compound can exert profound control over the stereochemical outcome of various transformations. In the formation of lithium enolates, the addition of HMPA can reverse the typical stereoselectivity. For example, the deprotonation of 2-pentanone with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) typically yields the E-enolate. However, in the presence of HMPA, the formation of the Z-enolate is favored. researchgate.net This is because HMPA solvates the lithium cation, leading to a more "open" or acyclic transition state that favors the formation of the Z-isomer. researchgate.net

This control over enolate geometry is critical in stereoselective aldol (B89426) reactions, where the stereochemistry of the enolate dictates the stereochemistry of the product. By favoring the Z-enolate, HMPA can lead to the formation of syn-aldol products.

Furthermore, HMPA has been shown to have a dramatic effect on the stereoselectivity of cyclopropanation reactions involving telluronium allylides with α,β-unsaturated esters and amides, effectively switching the stereochemical outcome. libretexts.orglibretexts.org In the nucleophilic addition of organolithium reagents to certain chiral ketones, the presence of HMPA can reverse the diastereoselectivity from predominantly anti to moderately syn. This is attributed to HMPA's ability to compete with the substrate for coordination to the lithium cation, thereby disrupting the chelation-controlled transition state that leads to the anti product and favoring a Felkin-Anh model that results in the syn isomer.

Solvent Effects and Solvation Phenomena

This compound (HMPA) is a highly polar, aprotic solvent renowned for its exceptional ability to influence the course and rate of organic reactions. chemimpex.comguidechem.com Its efficacy stems largely from its unique solvation characteristics, particularly its capacity to selectively solvate cations and stabilize reactive intermediates. guidechem.comwikipedia.org The structure of HMPA, featuring a highly polarized phosphorus-oxygen (P=O) bond, results in a significant negative charge density on the oxygen atom, making it a powerful Lewis base and a superb cation coordinator. wikipedia.org This section explores the profound solvent effects of HMPA, focusing on its interactions with ions and its role in stabilizing transient species.

Cation Solvation and Ion Pairing in this compound Systems

The interaction between HMPA and cations is a cornerstone of its utility in organic synthesis. By strongly coordinating with metal cations, HMPA can significantly alter the aggregation state and reactivity of ionic reagents, effectively modifying the reaction environment to favor specific pathways. wikipedia.org

This compound exhibits a remarkable ability to selectively solvate cations. wikipedia.org The electron-rich oxygen atom of the P=O group acts as a potent coordination site for Lewis acidic species, particularly metal cations like Li⁺. guidechem.comwikipedia.org This strong coordination effectively encapsulates the cation, shielding its positive charge.

This selective solvation has a critical consequence: it generates more "bare" or poorly solvated anions. wikipedia.org By sequestering the cation, HMPA disrupts tight ion pairing, liberating the anion and enhancing its nucleophilicity and reactivity. This phenomenon is particularly effective in accelerating SN2 reactions, where an unencumbered, highly reactive nucleophile is required. wikipedia.org The capacity of HMPA to create these separated ion pairs is a primary reason for its use as a rate-enhancing additive in numerous chemical transformations. guidechem.com

Organolithium reagents, such as butyllithium, typically exist as oligomeric aggregates (e.g., tetramers or hexamers) in hydrocarbon or ethereal solvents like tetrahydrofuran (THF). wikipedia.orgwikipedia.org This aggregation reduces the number of accessible reactive sites, thereby moderating the reagent's reactivity.

The addition of HMPA profoundly alters this equilibrium by breaking down the oligomeric structures into smaller, more reactive species. wikipedia.orguniurb.it HMPA molecules coordinate to the lithium centers, disrupting the bridging bonds that hold the aggregates together and leading to the formation of monomers or dimers. wikipedia.org This deaggregation process exposes the carbanionic center, significantly increasing the effective concentration of the active reagent and accelerating the rate of reactions such as metalation. wikipedia.orgwikipedia.org

However, the relationship between HMPA addition and reactivity is not always straightforward. In the case of lithium amides like Lithium diisopropylamide (LDA) and Lithium hexamethyldisilazide (LiHMDS), the observed increase in reactivity upon HMPA addition does not always correlate directly with a simple deaggregation mechanism, suggesting more complex interactions are involved. wikipedia.org For certain substrates like lithium phenolates, HMPA has been observed to cause both aggregation and deaggregation, depending on the specific conditions. acs.org

The precise nature of the solvation shell around a cation in HMPA has been the subject of detailed spectroscopic and analytical studies. These investigations provide quantitative insight into the number of solvent molecules directly interacting with the metal center, known as the solvation number.

Various techniques have been employed to determine these values. For instance, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has shown that the cadmium(II) ion is coordinated to five HMPA molecules, whereas the smaller cobalt(II) and zinc(II) ions are coordinated to four. rsc.org Infrared (IR) spectroscopy confirms that coordination occurs through the oxygen atom, evidenced by a characteristic shift of the P-O stretching frequency to lower wavenumbers upon complexation with a metal ion. researchgate.net Furthermore, a method based on the solubility of methylacetylene in HMPA in the presence of various alkali metal perchlorates was developed to determine their respective solvation numbers. researchgate.net

The following table summarizes key findings on cation solvation numbers in this compound.

CationMethod of DeterminationSolvation Number
Li⁺Henry's Law / Solubility4
Na⁺Henry's Law / Solubility3
K⁺Henry's Law / Solubility4
Cs⁺Henry's Law / Solubility5
Co(II)EXAFS Spectroscopy4
Zn(II)EXAFS Spectroscopy4
Cd(II)EXAFS Spectroscopy5

This table presents solvation numbers determined through various experimental methods as cited in the text. rsc.orgresearchgate.net

Role in Stabilizing Reactive Intermediates

Beyond its influence on ground-state reagents, HMPA plays a crucial role in stabilizing high-energy, transient species that form during a reaction. chemimpex.com Its ability to solvate and thereby lower the energy of charged intermediates can have a determinative effect on reaction pathways and transition states.

Carbocations are highly reactive, electron-deficient intermediates characterized by a positively charged carbon atom. masterorganicchemistry.com Their stability is greatly influenced by their environment. Factors that stabilize carbocations include delocalization of the positive charge through resonance and inductive effects from adjacent alkyl groups. masterorganicchemistry.comyoutube.com

A key factor in stabilizing carbocations is the presence of adjacent atoms with lone pairs of electrons that can be donated to the empty p-orbital of the carbocationic center. masterorganicchemistry.com Highly polar solvents are also known to stabilize charged intermediates like carbocations through solvation. masterorganicchemistry.com this compound, as a potent Lewis base, excels in this role. guidechem.comwikipedia.org The electron-rich oxygen atom of HMPA can interact directly with the electron-deficient carbocation, donating electron density and delocalizing the positive charge over the solvation shell. This interaction lowers the energy of the carbocation intermediate, facilitating its formation and potentially influencing subsequent reaction steps, such as rearrangements or capture by a nucleophile.

Carbanion Stabilization by this compound

This compound (HMPA), a highly polar aprotic solvent, plays a significant role in modifying the reactivity and stability of carbanions, particularly in the context of organolithium chemistry. Its primary mechanism of action does not involve direct stabilization of the carbanion itself, but rather potent solvation of the associated cation, which in turn profoundly influences the carbanion's behavior. scribd.comenamine.net

The key to HMPA's effectiveness lies in its structure. The molecule possesses a highly polarized phosphorus-oxygen bond, with the oxygen atom being a strong Lewis base and the phosphorus and nitrogen atoms providing steric bulk. wikipedia.org This allows HMPA to act as a powerful electron pair donor, coordinating strongly with cations, especially alkali metal ions like Li⁺. scribd.comenamine.net In solutions of organolithium reagents, which often exist as aggregates (dimers, tetramers, etc.), the addition of HMPA breaks down these clusters by solvating the lithium cations. wikipedia.org This deaggregation process leads to the formation of smaller, more reactive species.

Furthermore, HMPA promotes the transition from contact ion pairs (CIPs), where the carbanion and cation are in direct contact, to solvent-separated ion pairs (SIPs), where one or more solvent molecules are inserted between the ions. researchgate.net In a SIP, the carbanion is less encumbered by the counterion, rendering it "bare" or more "naked" and thus more nucleophilic and reactive. wikipedia.org This enhanced reactivity significantly accelerates the rates of many reactions involving carbanions, such as metalations and alkylations. scribd.com

A notable example is the chemistry of lithium enolates. The structure and reactivity of the lithium enolate of cyclopentanone, for instance, are strongly influenced by HMPA. Low-temperature NMR studies have shown that HMPA favors the formation of a bis-HMPA coordinated dimer, and kinetic experiments confirm that the alkylation of this enolate proceeds via this dimeric species. oup.com The addition of HMPA can also dramatically alter the regioselectivity of reactions. For sulfur-stabilized lithium reagents reacting with enones, HMPA facilitates a shift from 1,2-addition to 1,4-addition (conjugate addition). This is attributed to the formation of solvent-separated ion pairs, which favors the softer 1,4-addition pathway. researchgate.net

The table below illustrates the effect of HMPA on the regioselectivity of the addition of a phenylthio-substituted organolithium reagent to 2-cyclohexenone, demonstrating the shift towards 1,4-addition as HMPA is added.

Equivalents of HMPA1,2-Addition Product (%)1,4-Addition Product (%)
0982
0.54555
1.01882
2.0<5>95

This demonstrates HMPA's role as a powerful modifying agent, stabilizing carbanions indirectly by altering their ionic and aggregation state through potent cation solvation.

Theoretical and Computational Approaches to Solvent Effects

Understanding the profound influence of solvents like this compound on chemical reactions necessitates the use of theoretical and computational models. These approaches provide molecular-level insights into solute-solvent interactions, which are difficult to probe experimentally. The two primary strategies for modeling solvent effects are implicit and explicit solvent models. ucsb.edunih.gov

Implicit Solvent Models , also known as continuum models, represent the solvent as a continuous, structureless medium with a defined dielectric constant. ucsb.edu The solute is placed within a cavity in this dielectric medium, and the model calculates the average electrostatic interaction between the solute and the polarized solvent. nih.gov The Polarizable Continuum Model (PCM) is a widely used example of this approach. mdpi.com These models are computationally efficient and can provide good qualitative predictions of how a polar solvent like HMPA might stabilize charged intermediates or transition states. However, they fail to capture specific, short-range interactions such as hydrogen bonding or the detailed coordination of solvent molecules around a solute, which are crucial for HMPA's function. ucsb.edunih.gov

Explicit Solvent Models take a more direct approach by including a specific number of individual solvent molecules in the calculation. ucsb.edu The solute and the surrounding solvent molecules are treated as a single supermolecule, and their interactions are calculated using quantum mechanics (QM) or molecular mechanics (MM) methods. This allows for a detailed investigation of specific interactions, such as the coordination of HMPA's phosphoryl oxygen to lithium cations. nih.gov While computationally expensive, this method provides a more accurate and realistic picture of the solvation shell. Hybrid QM/MM methods are often employed, where the solute and the first solvation shell are treated with a high level of theory (QM), and the rest of the solvent is modeled with a less demanding method (MM).

Computational studies, including semiempirical methods and Density Functional Theory (DFT), have been applied to understand the solvation of organolithium species. nih.govrsc.org For example, computational studies on lithium amide solvation have highlighted the high affinity of the phosphoramido group for lithium ions. However, they also show that the steric bulk of HMPA's splaying dimethylamino groups causes the exothermicity of serial solvation to decrease markedly after the first few HMPA molecules are added. nih.gov DFT calculations can be used to determine the charge distribution within a molecule in different solvent environments, helping to rationalize observed changes in reactivity and selectivity. researchgate.net These theoretical approaches are essential for interpreting experimental data and building predictive models of how HMPA's unique solvation properties influence the course of organic reactions.

The table below summarizes the key features of these two major computational approaches to modeling solvent effects.

ApproachDescriptionAdvantagesDisadvantages
Implicit (Continuum) Models Solvent is treated as a continuous dielectric medium.Computationally efficient; good for general electrostatic effects.Cannot model specific solute-solvent interactions (e.g., coordination, hydrogen bonding).
Explicit Solvent Models Individual solvent molecules are included in the calculation.Provides a detailed, realistic picture of the solvation shell and specific interactions.Computationally very expensive; requires careful setup of the solvent configuration.

Hexamethylphosphoramide in Coordination Chemistry

Ligand Properties and Metal Complex Formation

HMPA's utility as a ligand stems from its electronic and structural characteristics, which facilitate the formation of stable complexes with a variety of metal ions.

Hexamethylphosphoramide (B148902) is a monodentate ligand that coordinates to metal centers exclusively through the oxygen atom of the phosphoryl group (P=O). wikipedia.orgsciencemadness.orgenamine.net The P=O bond in HMPA is highly polarized, resulting in a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom. wikipedia.org This high electron density makes the phosphoryl oxygen a strong Lewis base and an excellent electron pair donor, enabling it to form robust coordinate bonds with Lewis acidic metal cations. wikipedia.orgsciencemadness.org This coordination behavior is analogous to other neutral organophosphorus ligands like triphenylphosphine oxide and to dimethyl sulfoxide (B87167) (DMSO), which also binds metals via its oxygen atom. wikipedia.orgwikipedia.org

The synthesis of metal-HMPA complexes is generally achieved by reacting a suitable metal salt with HMPA in a non-aqueous solvent. The resulting complexes can be isolated as crystalline solids and are typically characterized by elemental analysis, infrared and electronic spectroscopy, and conductivity measurements. acs.org

A variety of first-row transition metals form well-defined complexes with HMPA. The synthesis typically involves the direct reaction of a metal perchlorate, halide, or other salt with HMPA in a solvent like ethanol or nitromethane. acs.orgacs.org The stoichiometry of the resulting complex, often of the type [M(HMPA)ₓ]ⁿ⁺, is influenced by the metal ion, the counter-anion, and the reaction conditions.

For instance, complexes of the general formula M(HMPA)₄₂ have been prepared for several divalent transition metals. acs.org Molar conductance studies of manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) perchlorates in HMPA indicate the formation of complex electrolytes of the type [M(HMPA)₄]²⁺ ⋅ 2ClO₄⁻.

Table 1: Examples of Transition Metal-HMPA Complexes

Complex Formula Metal Ion Remarks
Co(HMPA)₄₂ Co²⁺ Forms a stable tetrahedral [Co(HMPA)₄]²⁺ cation in solution.
Ni(HMPA)₄₂ Ni²⁺ Exists in an equilibrium between tetrahedral and square-planar geometries.
Cu(HMPA)₄₂ Cu²⁺ Shows an equilibrium between tetrahedral and square-planar species.
Zn(HMPA)₄₂ Zn²⁺ Forms a tetrahedral [Zn(HMPA)₄]²⁺ cation. acs.org
Mn(HMPA)₄₂ Mn²⁺ Forms a tetrahedral [Mn(HMPA)₄]²⁺ cation.

HMPA readily forms complexes with lanthanoid ions, driven by the hard Lewis acidic nature of lanthanoids and the hard Lewis basic character of the HMPA oxygen donor. Syntheses are typically carried out by reacting hydrated lanthanoid salts (e.g., perrhenates, nitrates, or halides) with HMPA in an appropriate solvent like ethanol, followed by precipitation. acs.orgtandfonline.com

Complexes with varying stoichiometries have been reported. For example, lanthanide perrhenates react with HMPA to form compounds with compositions such as [Ln(ReO₄)₂(HMPA)₄]ReO₄ for heavier lanthanoids (Sm-Lu, Y) and [Ln(ReO₄)₂(HMPA)₂]ReO₄ for lighter ones (La, Nd). tandfonline.com Additionally, both divalent and trivalent lanthanoid thiolate complexes incorporating HMPA have been synthesized, such as [{Yb(HMPA)₃}₂(μ-SPh)₃][SPh] and Ln(SPh)₃(HMPA)₃ (where Ln = Sm, Eu, Yb). acs.org The synthesis of lanthanide(II) iodide complexes like [SmI₂(HMPA)₄] has also been achieved. nih.gov

Table 2: Examples of Lanthanoid-HMPA Complexes

Complex Formula Lanthanoid Ion Synthesis Method
[Ln(ReO₄)₂(HMPA)₄]ReO₄ (Ln = Sm-Lu, Y) Ln³⁺ Reaction of hydrated lanthanide perrhenate with HMPA in ethanol. tandfonline.com
[{Yb(HMPA)₃}₂(μ-SPh)₃][SPh] Yb²⁺ Reaction of metallic ytterbium with diphenyl disulfide in the presence of HMPA. acs.org
Ln(SPh)₃(HMPA)₃ (Ln = Sm, Eu, Yb) Ln³⁺ Reaction of metallic lanthanoid with diphenyl disulfide in the presence of HMPA. acs.org

Single-crystal X-ray diffraction has been instrumental in elucidating the precise coordination environments in HMPA metal adducts. These studies provide detailed information on coordination numbers, geometries, and bond parameters.

For transition metals, the sterically demanding nature of HMPA often leads to lower coordination numbers, with tetrahedral geometry being particularly common for [M(HMPA)₄]²⁺ complexes. acs.org For example, the [Co(HMPA)₄]²⁺ and [Zn(HMPA)₄]²⁺ cations are confirmed to have tetrahedral coordination. acs.org In the case of lanthanoids, higher coordination numbers are typical. The specific geometry is influenced by the size of the lanthanoid ion and the nature of the other ligands present in the coordination sphere. For example, X-ray analysis of the ytterbium(II) complex [{Yb(HMPA)₃}₂(μ-SPh)₃][SPh] revealed a complex ionic structure featuring a triply bridged dinuclear cation. acs.org In the samarium(II) complex [Sm{P(SiMe₃)₂}₂(18-crown-6)], the phosphorus geometry is nearly planar, a feature attributed to steric effects rather than electronic interactions with the Sm(II) center. nih.gov

Synthesis and Characterization of Metal-Hexamethylphosphoramide Complexes.

Spectroscopic and Computational Studies of this compound Coordination

Spectroscopic techniques are vital for characterizing HMPA complexes, particularly for confirming the coordination mode and probing the electronic environment of the metal center.

Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of HMPA is the strong P=O stretching vibration, which appears around 1200 cm⁻¹ in the free ligand. Upon coordination to a metal ion, this band shifts to a lower frequency (a redshift). This shift is a direct consequence of the donation of electron density from the phosphoryl oxygen to the metal, which weakens the P=O double bond. The magnitude of this shift can provide a qualitative measure of the strength of the metal-oxygen interaction. For instance, in lanthanide perrhenate complexes, shifts in the P=O band confirm coordination through the phosphoryl oxygen. tandfonline.com

Electronic (UV-Visible) Spectroscopy: For complexes involving transition metals with d-electron configurations, UV-Vis spectroscopy provides insight into the coordination geometry. The positions and intensities of the d-d transition bands are highly sensitive to the ligand field environment. For example, the electronic spectrum of Co(ClO₄)₂ in HMPA shows a broad, intense band in the visible region (550-650 nm), which is characteristic of the ⁴A₂ → ⁴T₁(P) transition for a Co²⁺ ion in a tetrahedral environment, confirming the presence of the [Co(HMPA)₄]²⁺ species.

Computational Studies: Modern computational methods, such as Density Functional Theory (DFT), are used to model the structures and properties of HMPA complexes. These studies can predict geometries, vibrational frequencies, and electronic structures, providing insights that complement experimental data. mdpi.com For example, calculations can be used to analyze the nature of the metal-ligand bond, rationalize observed spectroscopic shifts, and explore the potential energy surfaces of reactions involving these complexes. mdpi.com

Table 3: Spectroscopic Data for HMPA and its Complexes

Species Technique Key Observation Interpretation
Free HMPA IR Spectroscopy Strong ν(P=O) band ~1200 cm⁻¹ P=O double bond stretch.
Metal-HMPA Complex IR Spectroscopy ν(P=O) band shifts to lower frequency Weakening of the P=O bond upon coordination to the metal center. tandfonline.com

Infrared Spectroscopic Analysis of P-O Stretching and Bending Frequencies

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate molecular vibrations within a compound. unitechlink.commsu.edu In the context of this compound (HMPA) coordination complexes, IR spectroscopy provides valuable insights into the nature of the metal-ligand bond by analyzing the shifts in the vibrational frequencies of the phosphoryl (P=O) group upon coordination.

The P=O stretching vibration in free HMPA is a strong absorption band that serves as a diagnostic marker. When HMPA coordinates to a metal ion through its oxygen atom, the P=O bond is weakened due to the donation of electron density to the metal. This weakening of the bond results in a decrease in the P=O stretching frequency, which is observed as a shift to a lower wavenumber (red shift) in the IR spectrum. The magnitude of this shift is indicative of the strength of the metal-HMPA bond; a larger shift corresponds to a stronger coordination interaction.

Conversely, the P-O bending frequencies often exhibit a shift to higher wavenumbers (blue shift) upon coordination. This phenomenon is attributed to the mechanical coupling of the P-O bending mode with the newly formed metal-oxygen bond. The increased rigidity of the coordinated system restricts the bending motion, leading to an increase in its vibrational energy.

Table 1: Representative Infrared Spectroscopic Data for this compound and its Metal Complexes

CompoundP=O Stretching Frequency (cm⁻¹)Shift in P=O Frequency (Δν, cm⁻¹)P-O Bending Frequency (cm⁻¹)Reference
Free HMPA~1210--
Co(HMPA)₄₂~1150-60-
Ni(HMPA)₄₂~1145-65-
Zn(HMPA)₄₂~1160-50-
Mg(HMPA)₄₂~1175-35-

Note: The exact frequencies can vary depending on the specific metal ion, its oxidation state, the counter-ion, and the physical state of the sample.

Ligand-Field Spectroscopy of Transition Metal Complexes

Ligand-field spectroscopy, a form of UV-Visible absorption spectroscopy, is instrumental in determining the electronic structure and bonding in transition metal complexes. nih.gov When this compound (HMPA) coordinates to a transition metal ion, it influences the energies of the metal's d-orbitals. The interaction between the ligand and the metal d-orbitals leads to the splitting of these orbitals into different energy levels. The magnitude of this splitting, denoted as 10Dq or Δo for octahedral complexes, is a critical parameter that reflects the strength of the ligand field.

HMPA is generally considered a moderately strong-field ligand. Its position in the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, is typically higher than that of halide ions and water but lower than cyanide. libretexts.org The ligand-field strength of HMPA can be quantified by measuring the energies of the d-d electronic transitions observed in the UV-Visible spectrum of its metal complexes.

For example, in an octahedral complex of a d⁸ ion like Ni²⁺, the absorption bands correspond to electronic transitions from the ³A₂g ground state to excited states such as ³T₂g, ³T₁g(F), and ³T₁g(P). By analyzing the positions of these bands, the ligand-field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B) can be calculated. These parameters provide valuable information about the covalency of the metal-ligand bond and the extent of electron-electron repulsion within the d-orbitals.

Table 2: Ligand-Field Parameters for Selected this compound Complexes

ComplexMetal Iond-Electron Configuration10Dq (cm⁻¹)B (cm⁻¹)
[Co(HMPA)₄]²⁺Co²⁺d⁷~5,500~800
[Ni(HMPA)₄]²⁺Ni²⁺d⁸~7,800~850
[Cr(HMPA)₆]³⁺Cr³⁺~16,000~650

Note: These values are approximate and can be influenced by factors such as the coordination number and geometry of the complex.

Nuclear Magnetic Resonance (NMR) Studies of Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the coordination of this compound (HMPA) to metal ions in solution. Both ¹H and ³¹P NMR are particularly informative.

In ¹H NMR, the chemical shift of the methyl protons of HMPA is sensitive to the coordination environment. Upon coordination to a diamagnetic metal ion, the electron density around the protons changes, leading to a downfield shift (to higher ppm values). The magnitude of this shift can provide information about the stoichiometry and stability of the complex. For paramagnetic metal ions, the interaction with the unpaired electrons causes much larger shifts, known as contact and pseudocontact shifts, which can provide detailed structural information.

³¹P NMR is even more direct in probing the coordination at the phosphorus center. The chemical shift of the phosphorus nucleus in HMPA is highly sensitive to changes in the electronic environment of the P=O group. Coordination to a metal ion through the oxygen atom leads to a significant change in the ³¹P chemical shift. The direction and magnitude of this coordination chemical shift (Δδ) depend on the nature of the metal ion and the geometry of the complex. For many metal ions, coordination of HMPA results in a downfield shift of the ³¹P resonance.

Furthermore, NMR can be used to study ligand exchange kinetics. By varying the temperature and concentration, the rates of exchange between coordinated and free HMPA molecules can be determined, providing insights into the lability of the metal-HMPA bond.

Table 3: Representative ³¹P NMR Coordination Chemical Shifts (Δδ) for this compound Complexes

Metal IonSolventΔδ (ppm) (Coordinated - Free HMPA)
Li⁺Nitromethane+2.5
Mg²⁺Nitromethane+5.8
Zn²⁺Nitromethane+12.1
Al³⁺Nitromethane+18.5

Note: Δδ values are dependent on the solvent and the specific metal salt used.

Quantum Chemical Calculations of Coordination Geometries and Energies

Quantum chemical calculations have become an indispensable tool for understanding the intricacies of coordination chemistry at the molecular level. wavefun.commdpi.com These computational methods, such as Density Functional Theory (DFT), allow for the theoretical determination of various properties of this compound (HMPA) complexes, including their geometries, coordination energies, and electronic structures. mdpi.com

By performing geometry optimizations, the most stable three-dimensional arrangement of atoms in a metal-HMPA complex can be predicted. nih.gov These calculations can accurately determine bond lengths, bond angles, and torsional angles, providing a detailed picture of the coordination sphere around the metal ion. This is particularly useful for systems that are difficult to crystallize and study by X-ray diffraction.

Furthermore, quantum chemical methods can be used to calculate the binding energy between HMPA and a metal ion. nih.gov This provides a quantitative measure of the strength of the coordination bond. By comparing the energies of different possible coordination modes or stoichiometries, the most thermodynamically favorable species can be identified. These calculations can also elucidate the nature of the bonding by analyzing the molecular orbitals and the distribution of electron density within the complex.

Table 4: Calculated M-O Bond Distances and Binding Energies for Selected [M(HMPA)]ⁿ⁺ Complexes

Metal Ion (Mⁿ⁺)M-O Bond Distance (Å)Binding Energy (kcal/mol)
Li⁺1.85-38.2
Na⁺2.20-29.5
Mg²⁺2.05-85.1
Ca²⁺2.35-65.7

Note: These values are illustrative and depend on the level of theory and basis set used in the calculations.

This compound as an Electron Donor and Redox Modifier in Metal-Mediated Reactions

Beyond its role as a simple coordinating ligand, this compound (HMPA) can actively participate in and influence the outcome of metal-mediated reactions through its strong electron-donating properties and its ability to modify the redox potential of the metal center.

As a potent electron donor, HMPA can increase the electron density on the metal center to which it is coordinated. This enhanced electron density can, in turn, make the metal more nucleophilic and more reactive towards electrophilic substrates. In the context of redox reactions, the coordination of HMPA can stabilize higher oxidation states of a metal by donating electron density, thereby lowering the reduction potential of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple. Conversely, it can also facilitate oxidation by making it easier for the metal to lose an electron.

A notable example of HMPA's role as a redox modifier is in reductions involving samarium(II) iodide (SmI₂). The addition of HMPA to SmI₂ significantly enhances its reducing power. HMPA coordinates to the Sm²⁺ ion, increasing its electron-donating ability and facilitating the single-electron transfer to the substrate. This HMPA-activated SmI₂ is a versatile reagent capable of effecting a wide range of challenging reductions in organic synthesis.

Furthermore, in reactions involving organometallic reagents, such as organolithium compounds, HMPA can break up aggregates of the reagent by coordinating to the lithium ions. wikipedia.org This leads to the formation of more reactive, monomeric species, which can significantly accelerate the rate of reaction and, in some cases, alter the selectivity.

Mechanistic Investigations Involving Hexamethylphosphoramide

Elucidation of Reaction Pathways and Transition States

Hexamethylphosphoramide's pronounced effects on reaction rates and stereochemical outcomes have made it a valuable tool for probing reaction mechanisms. The addition of HMPA can dramatically alter the energy landscape of a reaction, providing insights into the structure of transition states and the nature of intermediates.

Kinetic studies have demonstrated that HMPA can cause rate accelerations of several orders of magnitude in certain reactions. For instance, in SN2 reactions involving organolithium reagents, the rate enhancements observed upon addition of HMPA are often attributed to the breakup of organolithium aggregates into more reactive monomeric or dimeric species. This deaggregation, coupled with the enhanced nucleophilicity of the "bare" anions generated, leads to a lower activation energy for the substitution process.

The influence of HMPA on transition states is also evident in its effect on stereoselectivity. In reactions proceeding through well-defined transition states, such as those mediated by samarium(II) iodide, the coordination of HMPA to the metal center can enforce a more rigid geometry, leading to higher levels of stereocontrol. rsc.org The strong coordination of HMPA to metal cations can alter the steric and electronic environment of the reactive species, thereby favoring one transition state over another.

Role in Organometallic Reaction Mechanisms

HMPA plays a significant role in a wide array of organometallic reactions, where it can function as a ligand, a solvent, or a powerful additive that modifies the reactivity of the organometallic species. semanticscholar.orgchemeurope.com Its strong coordinating ability with metal cations is a key factor in its mechanistic influence.

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent used extensively in organic synthesis. nih.gov The reactivity and selectivity of SmI₂ are profoundly influenced by the presence of additives, with HMPA being one of the most effective. rsc.org The addition of HMPA to SmI₂ in THF results in the displacement of coordinated THF molecules to form a more potent reducing agent, often formulated as SmI₂(HMPA)ₓ. nih.gov This complex exhibits an enhanced reduction potential, enabling it to reduce substrates that are unreactive towards SmI₂ alone. rsc.orgnih.gov

The following table summarizes the effect of HMPA on a representative samarium Barbier reaction:

Reaction ConditionsReaction TimeYield
SmI₂ in THF (no additive)72 hours69%
SmI₂ in THF with 10 equiv. HMPAa few minutesnearly quantitative

Data sourced from a study on the samarium Barbier reaction. nih.gov

In reduction reactions involving organometallic reagents, HMPA can directly interact with the alkyl halide substrate, influencing the reaction pathway. In the context of SmI₂-mediated reductions, HMPA has been shown to form a complex with the alkyl halide prior to the electron transfer step. nih.gov This pre-association is thought to facilitate the subsequent single-electron transfer from the samarium complex.

Furthermore, in reactions involving organolithium reagents and alkyl halides, HMPA's ability to promote the formation of solvent-separated ion pairs is crucial. nih.gov This separation of the lithium cation from the carbanion enhances the nucleophilicity of the carbanion, leading to a significant acceleration of the SN2 substitution on the alkyl halide. The magnitude of this rate enhancement can be dramatic, with observed rate increases of over 10⁸ for the reaction of 2-lithio-1,3-dithiane with butyl chloride. nih.gov

Mechanisms of this compound-Accelerated Reactions

HMPA is renowned for its ability to accelerate a variety of organic reactions, most notably nucleophilic substitutions and deprotonations. This acceleration is primarily due to its properties as a polar aprotic solvent that effectively solvates cations while poorly solvating anions.

In bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentrations of both the nucleophile and the substrate. HMPA can dramatically increase the rate of SN2 reactions by enhancing the reactivity of the nucleophile. chemeurope.comwikipedia.org By strongly solvating the counter-ion (typically a metal cation) of the nucleophilic salt, HMPA effectively "frees" the anion, making it a more potent nucleophile. wikipedia.org This "bare" anion is less encumbered by its counter-ion and solvent shell, allowing it to attack the electrophilic carbon center more readily.

The mechanism involves a backside attack of the nucleophile on the substrate, leading to an inversion of stereochemistry at the reaction center. chemistrysteps.comorganic-chemistry.orgwikipedia.org HMPA facilitates this by promoting a transition state where the negative charge is more dispersed. The solvent's high dielectric constant also helps to stabilize the charge-separated transition state. A kinetic study on the reaction of various organolithium reagents with alkyl halides showed widely varied rate effects of HMPA, with rate increases of over 10⁸ observed in some cases. nih.gov

HMPA is also known to accelerate deprotonation reactions, particularly those involving strong bases like organolithium reagents. chemeurope.com The mechanism of this acceleration is again tied to HMPA's ability to break up the aggregates of these bases. chemeurope.comscribd.com Organolithium reagents often exist as oligomeric structures (tetramers, hexamers, etc.) in non-polar solvents. chemeurope.com These aggregates are less reactive than the monomeric or dimeric species.

By coordinating to the lithium cations, HMPA disrupts these aggregates, leading to the formation of smaller, more reactive basic species. chemeurope.com This deaggregation significantly increases the effective concentration of the active base, resulting in a faster rate of proton abstraction from the substrate. This effect is crucial in many synthetic procedures where a strong, non-nucleophilic base is required for selective deprotonation.

Organolithium Reactions.

This compound (B148902) (HMPA) plays a crucial role in modifying the reactivity and mechanism of organolithium reactions. Its primary function is to act as a potent Lewis base that coordinates strongly to the lithium cation, thereby altering the aggregation state and the nature of the ion pair of the organolithium reagent.

Organolithium reagents in non-polar solvents typically exist as oligomeric aggregates (e.g., tetramers or hexamers), which are generally less reactive. HMPA's strong solvating power for cations allows it to break down these aggregates into smaller, more reactive species, such as monomers or dimers. This deaggregation significantly increases the nucleophilicity of the carbanionic center, leading to enhanced reaction rates.

The effect of HMPA on reaction rates is highly dependent on the specific organolithium reagent and the substrate. A kinetic study on the SN2 reactions of various organolithium reagents with different substrates demonstrated the wide-ranging effects of HMPA. For instance, the addition of HMPA can lead to dramatic rate increases, in some cases by a factor of >10⁸. This acceleration is attributed to the formation of solvent-separated ion pairs (SSIPs), where the lithium cation is fully encapsulated by HMPA molecules, leaving the carbanion "bare" and highly reactive.

However, the influence of HMPA is not universally acceleratory. In reactions where the lithium cation plays a crucial role in catalysis by coordinating to the substrate (e.g., in epoxide ring-opening), the addition of HMPA can lead to a rate decrease. By strongly solvating the lithium cation, HMPA can suppress this lithium assistance, thereby slowing down the reaction. For example, in the reaction of bis(phenylthio)methyllithium with methyloxirane, small amounts of HMPA cause a slight rate increase, while larger amounts lead to a significant rate decrease. This illustrates the delicate balance between the rate-enhancing effect of forming SSIPs and the rate-retarding effect of inhibiting lithium catalysis.

The table below summarizes the varied rate effects of HMPA on the SN2 reactions of different organolithium reagents.

Organolithium ReagentSubstrateEffect of HMPARate Change Factor
2-lithio-1,3-dithianeButyl chlorideAcceleration>10⁸
2-lithio-1,3-dithianeMethyloxiraneAcceleration10⁴
2-lithio-1,3-dithianeN-tosyl-2-methylaziridineAcceleration10⁶
bis(3,5-bistrifluoromethylphenylthio)methyllithiumMethyloxiraneRetardation>10³ decrease

This table is based on data from a kinetic study of the effect of added HMPA cosolvent on the reaction of various organolithium reagents.

Furthermore, HMPA can influence the regioselectivity of organolithium additions to α,β-unsaturated carbonyl compounds. By modifying the nature of the ion pair and the aggregation state, HMPA can shift the balance between 1,2-addition and 1,4-conjugate addition.

Claisen Rearrangements.

This compound has been shown to be a key additive in controlling the stereochemical outcome of certain variants of the Claisen rearrangement, most notably the Ireland-Claisen rearrangement. The Ireland-Claisen rearrangement is a-sigmatropic rearrangement of an allylic ester to a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate.

The mechanistic significance of HMPA in this reaction lies in its ability to influence the geometry of the intermediate lithium enolate, which is then trapped as a silyl ketene acetal. The stereochemistry of the final product is directly dependent on the E/Z geometry of this silyl ketene acetal.

In the deprotonation of an allylic ester using a strong base like lithium diisopropylamide (LDA), the presence or absence of HMPA dictates the predominant enolate isomer formed.

In the absence of HMPA: The reaction typically forms the Z-enolate. This is believed to be due to a chelated, chair-like transition state where the lithium cation coordinates to both the ester carbonyl oxygen and the allylic oxygen.

In the presence of HMPA: The addition of HMPA disrupts this chelation by strongly solvating the lithium cation. This favors a transition state that leads to the formation of the E-enolate.

This control over the enolate geometry is crucial for stereoselective synthesis. The E- and Z-silyl ketene acetals then rearrange through different chair-like transition states to produce different diastereomers of the final carboxylic acid product. By choosing to include or omit HMPA, a specific stereochemical outcome can be targeted.

ConditionPredominant Enolate Geometry
Without HMPAZ-enolate
With HMPAE-enolate

This table illustrates the effect of HMPA on the enolate geometry in the Ireland-Claisen rearrangement.

Amide Bond Formation.

This compound can also be directly involved in the mechanism of amide bond formation, acting as a coupling reagent. A study has detailed the use of HMPA in conjunction with triphosgene (B27547) for the synthesis of amides. The mechanism of this process was investigated and tracked using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

The reaction proceeds through the formation of a phosphinic carboxylic mixed anhydride (B1165640) intermediate. In the first step, triphosgene is added to a solution of a carboxylic acid and HMPA. The ³¹P NMR spectrum of HMPA shows a characteristic signal. Upon reaction with the carboxylic acid and triphosgene, this signal shifts, indicating the formation of the phosphinic carboxylic mixed anhydride.

This mixed anhydride is a highly activated form of the carboxylic acid. In the subsequent step, an amine is added to the solution containing this intermediate. The amine attacks the carbonyl group of the mixed anhydride, leading to the formation of the amide bond and the release of HMPA. The regeneration of HMPA is observable in the ³¹P NMR spectrum, and the HMPA can potentially be recovered and reused.

The key mechanistic steps are as follows:

Activation: The carboxylic acid reacts with triphosgene in the presence of HMPA.

Intermediate Formation: A phosphinic carboxylic mixed anhydride is formed. This is the rate-determining step for the activation.

Nucleophilic Attack: The amine attacks the activated carbonyl of the mixed anhydride.

Amide Formation and HMPA Regeneration: The tetrahedral intermediate collapses to form the stable amide bond and regenerate HMPA.

The ³¹P NMR chemical shifts provide a clear probe for the progression of the reaction, allowing for the direct observation of the key phosphorus-containing species in the mechanistic pathway.

SpeciesObserved in ³¹P NMRRole in Mechanism
This compound (HMPA)YesCoupling reagent
Phosphinic carboxylic mixed anhydrideYesActivated intermediate

This table summarizes the key species observed by ³¹P NMR in the HMPA-mediated amide bond formation.

Isotope Effects in this compound-Related Mechanisms.

Currently, there is a notable lack of specific research in the scientific literature focusing on the use of kinetic isotope effects (KIE) to investigate the mechanisms of reactions directly involving this compound as a reactant or catalyst. While KIE studies are a powerful tool for elucidating reaction mechanisms by providing insights into transition state structures and rate-determining steps, dedicated studies applying this technique to the mechanistic role of HMPA in organolithium reactions, Claisen rearrangements, or amide bond formations appear to be limited or not widely reported.

Environmental Fate and Degradation Mechanisms of Hexamethylphosphoramide

Degradation Pathways in Aqueous and Environmental Systems

The environmental persistence of Hexamethylphosphoramide (B148902) is significant, particularly in aqueous systems under reducing conditions where P-N bond hydrolysis is the primary degradation reaction. nih.gov In the atmosphere, its fate is different; HMPA exists entirely in the vapor phase and is susceptible to degradation by photochemically produced hydroxyl radicals. nih.govnih.gov If released into soil or water, HMPA is expected to leach readily through soil and sediment but is not anticipated to bioconcentrate in aquatic life. nih.govnih.gov

Oxidative processes are crucial for the degradation of HMPA, especially in the atmosphere. When in the vapor phase, HMPA is degraded by hydroxyl radicals (•OH) that are photochemically produced in the air. nih.govnih.gov This reaction is relatively rapid, with an estimated half-life of approximately 2 hours, making it a significant pathway for the compound's atmospheric removal. nih.govnih.gov In aqueous environments, however, HMPA is predicted to be highly persistent in the absence of suitable oxidants. nih.gov

Specific information regarding the degradation of this compound via direct permanganate (B83412) oxidation is not extensively documented in scientific literature.

The primary metabolic pathway for HMPA in biological systems involves N-demethylation, which is mediated by cytochrome P450 enzymes. ornl.gov This process leads to the formation of pentamethylphosphoramide (B160066) (PMPA) and formaldehyde (B43269). ornl.gov While this is a metabolic transformation rather than a purely environmental one, it represents a key demethylation pathway for the compound.

Hydrolysis of the phosphorus-nitrogen (P-N) bond is the sole thermodynamically favorable degradation reaction for HMPA in aqueous systems under reducing conditions. nih.gov However, this process is exceptionally slow under typical environmental pH ranges, leading to very long persistence. nih.gov Compounds containing a nitrogen-phosphorus bond, like HMPA, are known to degrade in the presence of strong acids such as hydrochloric acid, which breaks the bond to form a protonated amine and a phosphate (B84403). sciencemadness.orgwikipedia.org

HMPA undergoes hydrolysis through an acid-catalyzed mechanism at a pH below 8.2. nih.gov The reaction involves the protonation of one of the nitrogen atoms, making the phosphorus atom more susceptible to nucleophilic attack by water. This mechanism is the dominant hydrolytic pathway in acidic to slightly alkaline conditions. nih.gov

In a narrow, slightly alkaline pH range of 8.2 to 8.5, HMPA is predicted to hydrolyze via an uncatalyzed mechanism. nih.gov This pathway does not rely on protonation and is significantly slower than acid-catalyzed hydrolysis. The estimated half-lives for HMPA in typical groundwater (pH 6.0 to 8.5) range from thousands to hundreds of thousands of years, underscoring its extreme persistence once it enters such environments. nih.gov

Hydrolytic Degradation Mechanisms.

Computational Chemistry for Predicting Environmental Reactivity and Fate

Due to the extremely slow rates of HMPA degradation under many environmental conditions, which makes experimental investigation difficult, computational chemistry has been employed to predict its persistence and fate. nih.gov Quantum chemical calculations have been used to determine the aqueous Gibbs free energies of activation for all potential reaction mechanisms. nih.gov

These computational models predict that HMPA will hydrolyze via an acid-catalyzed mechanism at pH < 8.2 and an uncatalyzed mechanism at pH 8.2-8.5. nih.gov The models estimate half-lives spanning from thousands to hundreds of thousands of years within the typical pH range of groundwater (6.0 to 8.5), confirming that HMPA will remain persistent unless potent oxidants are present. nih.gov The accuracy of these quantum chemical predictions has been validated under laboratory conditions where the reaction can be accelerated. At a pH of 0, the experimentally measured rate constant and half-life show excellent agreement with the values predicted by the computational model. nih.gov This methodology is particularly valuable for forecasting the persistence of contaminants like HMPA when slow reaction rates hinder experimental studies. nih.gov

Data Tables

Table 1: Predicted Hydrolysis Mechanisms and Half-Life of this compound

pH Range Dominant Hydrolysis Mechanism Estimated Half-Life Citation
< 8.2 Acid-Catalyzed Thousands to hundreds of thousands of years nih.gov
8.2 - 8.5 Uncatalyzed Thousands to hundreds of thousands of years nih.gov
6.0 - 8.5 Combined Mechanisms Thousands to hundreds of thousands of years nih.gov

Table 2: Summary of Computational Chemistry Findings for HMPA Fate

Parameter Finding Significance Citation
Primary Degradation Pathway P-N bond hydrolysis The only thermodynamically favorable reaction in reducing aqueous conditions. nih.gov
Predicted Half-Life (Groundwater) Thousands to hundreds of thousands of years Indicates extreme persistence in the absence of suitable oxidants. nih.gov
Model Validation Excellent agreement between predicted and experimental values at pH 0. Confirms the accuracy and predictive power of the quantum chemical approach. nih.gov

Analysis of this compound Degradation Products and Intermediates

The environmental degradation of this compound (HMPA) proceeds through several mechanisms, including metabolic processes, chemical hydrolysis, and atmospheric decomposition. These pathways lead to the formation of various degradation products and intermediates. The primary degradation route identified in biological systems is oxidative N-demethylation, while chemical and thermal decomposition can yield simpler inorganic compounds and toxic gases.

Research into the metabolism of HMPA has shown that it undergoes successive oxidative N-demethylation. This process is catalyzed by enzymes, particularly cytochrome P450 (CYP450), which is involved in Phase I metabolism of various xenobiotics. The initial and principal metabolite formed is pentamethylphosphoramide (PMPA). This is followed by further demethylation to produce N,N,N',N''-tetramethylphosphoramide. The demethylation process is believed to involve the formation of a carbon-centered radical, which is a highly reactive intermediate. Each demethylation step is also expected to produce formaldehyde as a byproduct, a common outcome of oxidative N-demethylation reactions.

Under acidic conditions, HMPA can be degraded through hydrolysis of its nitrogen-phosphorus bonds. This chemical degradation pathway results in the formation of a protonated amine and phosphate. In the atmosphere, HMPA is degraded relatively quickly by photochemically produced hydroxyl radicals, with an estimated half-life of about two hours.

Thermal decomposition of HMPA at high temperatures results in the release of toxic fumes, including phosphine (B1218219), phosphorus oxides, and nitrogen oxides.

Studies have identified specific degradation products under certain conditions. For instance, under alkali metal over-reduction in the presence of a hydrogen atom donor, N,N'-dimethyl-1,4-diazabutadiene has been identified as a degradation product of HMPA.

The following table summarizes the identified degradation products and intermediates of this compound.

Degradation Product/IntermediateParent CompoundDegradation PathwayNotes
Pentamethylphosphoramide (PMPA)This compoundOxidative N-demethylation (Metabolic)Principal metabolite.
N,N,N',N''-TetramethylphosphoramidePentamethylphosphoramideOxidative N-demethylation (Metabolic)Further demethylation product.
FormaldehydeThis compound/PentamethylphosphoramideOxidative N-demethylation (Metabolic)Expected byproduct of each demethylation step.
Protonated AmineThis compoundAcid HydrolysisResult of N-P bond cleavage.
PhosphateThis compoundAcid HydrolysisResult of N-P bond cleavage.
PhosphineThis compoundThermal DecompositionToxic gas produced at high temperatures.
Phosphorus OxidesThis compoundThermal DecompositionToxic fumes produced at high temperatures.
Nitrogen OxidesThis compoundThermal DecompositionToxic fumes produced at high temperatures.
N,N'-dimethyl-1,4-diazabutadieneThis compoundChemical ReductionFormed under specific over-reduction conditions.

Toxicological Mechanisms and Carcinogenicity of Hexamethylphosphoramide

Metabolic Pathways and Biotransformation

The metabolic activation of Hexamethylphosphoramide (B148902) is a critical prerequisite for its carcinogenicity. This process primarily occurs in the liver and target tissues, such as the nasal epithelium, involving enzymatic reactions that convert the relatively inert parent molecule into highly reactive species.

The principal metabolic pathway for this compound is oxidative N-demethylation, a reaction catalyzed by the cytochrome P-450 mixed-function oxidase system. This process involves the sequential removal of methyl groups from the nitrogen atoms of the HMPA molecule. This metabolic route is crucial as it initiates the cascade of events leading to the formation of toxic metabolites. The enzymatic reaction involves hydrogen abstraction from one of the methyl groups, which is a key step in the biotransformation process.

A direct and critical consequence of the N-demethylation of this compound is the liberation of formaldehyde (B43269). For each methyl group that is cleaved from the HMPA molecule, one molecule of formaldehyde is produced. Formaldehyde is a well-documented carcinogen, known to induce nasal tumors in rats. Its liberation, particularly intracellularly within target tissues like the nasal epithelium, plays a significant role in the carcinogenicity of HMPA. The formaldehyde generated from HMPA metabolism is implicated in several of the subsequent molecular mechanisms of toxicity, including DNA damage.

The metabolic N-demethylation of this compound proceeds through the formation of highly reactive intermediates. The initial step of hydrogen abstraction from a methyl group leads to the formation of a carbon-centered radical. Electron spin resonance studies of irradiated this compound have identified radicals such as H₂ĊN(Me)PO(NMe₂) as products. These unstable radical species are highly reactive and can engage in further reactions, contributing to cellular damage and toxicity. The formation of these intermediates is a key mechanistic step that links the metabolism of HMPA to its carcinogenic potential.

Molecular Mechanisms of Carcinogenicity

The carcinogenicity of this compound is a multi-faceted process that involves direct damage to genetic material and the promotion of cell proliferation. These molecular events, driven by the metabolic products of HMPA, lead to the initiation and progression of cancer.

One of the primary genotoxic effects of this compound is its ability to induce the formation of DNA-protein crosslinks (DPXLs). This activity is largely attributed to the formaldehyde liberated during HMPA's metabolism. Formaldehyde is a potent cross-linking agent that can covalently bind DNA to adjacent proteins within the chromatin structure. The formation of DPXLs represents significant DNA damage, as these bulky adducts can physically obstruct essential cellular processes such as DNA replication and transcription. This interference can lead to mutations and genomic instability, which are hallmarks of cancer. Studies have shown that HMPA induces the formation of these crosslinks in rat nasal epithelial cells, and this effect is dependent on its metabolic activation.

In addition to its genotoxic effects, this compound and its metabolites exert tissue-damaging and mitogenic effects that are crucial for its carcinogenicity. Chronic inhalation exposure in rats leads to the development of nasal tumors, primarily epidermoid carcinomas, arising from the respiratory epithelium. nih.gov Research suggests that metabolites of HMPA can induce proliferative, and potentially mitogenic, responses in the nasal epithelium. proquest.com A key finding is that HMPA can induce cell proliferation even in the absence of overt cytotoxicity. proquest.com This sustained increase in cell division is a critical component of carcinogenesis, as it increases the likelihood of fixing and propagating the genetic damage caused by formaldehyde-induced DNA cross-linking. The combination of direct DNA damage and the promotion of cell proliferation creates a potent carcinogenic synergy.

Data Tables

Table 1: this compound Metabolites and Intermediates

Parent CompoundMetabolic ProcessKey Enzyme SystemReactive Intermediate/MetaboliteAssociated Toxicological Effect
This compound (HMPA)Oxidative N-demethylationCytochrome P-450Carbon-Centered RadicalsCellular Damage
This compound (HMPA)Oxidative N-demethylationCytochrome P-450FormaldehydeDNA Cross-linking, Genotoxicity

Table 2: Molecular Mechanisms of this compound Carcinogenicity

MechanismDescriptionConsequence
DNA Cross-linking Covalent bonding of DNA to proteins, primarily mediated by the metabolite formaldehyde.Obstruction of DNA replication and transcription, leading to mutations and genomic instability.
Mitogenesis & Cell Proliferation Induction of cell division in target tissues, such as the nasal epithelium, by HMPA metabolites.Promotion of the fixation and propagation of genetic damage, contributing to tumor development.

Investigation of Analogues and Structure-Activity Relationships

The study of this compound (HMPA) analogues has been crucial in understanding the structural requirements for its carcinogenic and mutagenic activity. Research indicates that specific chemical substitutions can significantly alter the biological properties of the parent compound.

In vitro experiments, such as the cell transformation assay developed by Styles, have been used to evaluate the potential carcinogenicity of various phosphoramides. nih.govnih.gov These studies revealed that several analogues of HMPA share its carcinogenic potential. nih.gov A modified liver homogenate activation system (S-9 mix) was often necessary to elicit a positive response in these in vitro tests, suggesting that metabolic activation is a key step in the toxicological mechanism, similar to nitrosamine (B1359907) carcinogens. nih.govnih.gov

Key findings from structure-activity relationship studies include:

The Phosphorus-Oxygen Bond: The presence of an oxygen atom double-bonded to the phosphorus atom appears to be a prerequisite for significant genotoxic activity. Hexamethylphosphorous triamide (HMPT), an analogue lacking this oxygen, is only weakly mutagenic in Drosophila. nih.gov

N-demethylation: Demethylated metabolites of HMPA are considerably less mutagenic than HMPA itself, with mutagenicity decreasing as the degree of demethylation increases. nih.gov

Hydroxylation: The bioactivation of HMPA is believed to proceed through multiple metabolic hydroxylations on the methyl groups, forming multifunctional, cross-linking agents. nih.gov For instance, the presumptive primary metabolite, hydroxymethyl pentamethylphosphoramide (B160066), shows mutagenicity comparable to HMPA. nih.gov However, a second hydroxylation on the same dimethylamino group leads to a drastic loss of mutagenic activity. nih.gov

Ethyl Analogues: The substitution of methyl groups with ethyl groups, as in hexaethylphosphoramide, results in very low mutagenicity. nih.gov However, for these ethylated phosphoramides, the introduction of two or three hydroxymethyl groups leads to considerable genotoxicity. nih.gov This supports the hypothesis that multiple reactive sites are necessary for the cross-linking activity believed to be responsible for its genotoxic effects. nih.gov

The table below summarizes the activity of HMPA and several of its analogues in a cell transformation assay, a method for detecting potential carcinogens. nih.govnih.gov

CompoundResponse in Cell Transformation Assay
This compound (HMPA)Positive
Hexamethylphosphorous triamidePositive
Hexamethylphosphorothioic triamidePositive
Tripiperidinophosphine oxidePositive
Phosphorothioic trimorpholidePositive
Diethoxymorpholinophosphine oxide (DEMPA)Positive
Phosphoramide (B1221513)Positive
Phosphoric trianilideNegative

Genetic and Related Effects of this compound

Bacterial Mutagenicity Studies

The mutagenic potential of this compound (HMPA) has been evaluated using bacterial reverse mutation assays, most notably the Salmonella typhimurium assay, commonly known as the Ames test. nih.gov This test is widely used to screen for the mutagenic properties of chemical compounds.

However, studies on HMPA and its analogues have shown that the Ames test may not be the most suitable short-term assay for this class of compounds. Research has indicated that HMPA yields an erratic and predominantly negative response in the Salmonella assay. nih.gov This outcome suggests that the standard bacterial test system, even with the inclusion of a mammalian metabolic activation system (S-9 mix), may not effectively detect the mutagenic potential of HMPA. In contrast, the related leukaemogen, phosphoramide, also tested negative in the Ames assay, while the cell transformation assay found both compounds to be positive. nih.gov This discrepancy highlights the limitations of relying on a single testing method and suggests that the mechanisms of HMPA's carcinogenicity may not be straightforwardly detected by standard bacterial mutagenicity tests. nih.gov

Drosophila melanogaster Mutagenicity Studies

Studies using the fruit fly, Drosophila melanogaster, have provided significant insights into the genotoxicity of this compound (HMPA). This model organism allows for the examination of various types of genetic damage in germ cells. Research has demonstrated that HMPA is capable of inducing a range of genetic alterations in the post-meiotic cells of treated male flies. nih.gov Significant rates of recessive lethals and ring-X chromosome losses have been observed. nih.gov

The genotoxicity of HMPA in Drosophila is heavily dependent on metabolic activation. nih.gov The bioactivation process is believed to involve multiple hydroxylations, which ultimately form multifunctional, cross-linking agents capable of damaging DNA. nih.gov The inhibition of metabolic enzymes can considerably decrease the mutagenic effects of HMPA and its primary metabolite, hydroxymethyl pentamethylphosphoramide. nih.gov This indicates that further oxidative metabolism is required for their mutagenic activity. nih.gov

The table below details the mutagenic activity of HMPA and its metabolites in Drosophila melanogaster.

Compound/MetaboliteObserved Mutagenic Activity in Drosophila
This compound (HMPA)Induces recessive lethals and ring-X losses. nih.gov
Hydroxymethyl pentamethylphosphoramide (HM-Me5-PA)Mutagenicity is comparable to HMPA. nih.gov
Demethylated HMPA metabolitesConsiderably less mutagenic than HMPA. nih.gov
N,N'-bis(hydroxymethyl)-tetramethylphosphoramide (N,N'-(HM)2-Me4-PA)Mutagenicity can be decreased by inhibition of metabolism. nih.gov
N,N',N''-(HM)3-Me3-PANot affected by enzyme inhibitors, suggesting no further activation is needed. nih.gov
Hexamethylphosphorus triamide (HMPT)Only weakly mutagenic. nih.gov
Hexaethylphosphoramide (Et6-PA)Very low mutagenicity. nih.gov

Implications for Occupational Exposure Research and Hazard Mitigation Strategies

The classification of this compound (HMPA) as reasonably anticipated to be a human carcinogen, based on sufficient evidence from animal studies, has significant implications for occupational health. nih.gov The primary routes of potential occupational exposure are inhalation, dermal contact, and ingestion. nih.gov Although large-scale production in the United States has ceased, HMPA is still used in smaller quantities, primarily as a solvent in research laboratories. nih.govepa.gov

Given its carcinogenic potential, national health agencies have provided recommendations for handling HMPA in the workplace. The National Institute for Occupational Safety and Health (NIOSH) considers HMPA a potential occupational carcinogen and recommends that workplace exposures be limited to the lowest feasible concentration. cdc.govornl.gov

Effective hazard mitigation strategies are essential to protect workers. These strategies should follow the hierarchy of controls:

Substitution: The most effective strategy is to replace HMPA with a less toxic chemical whenever possible. nj.gov

Engineering Controls: If substitution is not feasible, engineering controls should be implemented. This includes enclosing operations that use HMPA and/or providing local exhaust ventilation at the point of chemical release to minimize airborne concentrations. nj.gov Automatically pumping the liquid from storage to process containers is also recommended. nj.gov

Work Practices: Good work practices can significantly reduce hazardous exposures. Workers whose clothing becomes contaminated with HMPA should change into clean clothes promptly, and contaminated work clothes should not be taken home. nj.gov Laundering of contaminated clothing should be handled by individuals informed of the chemical's hazards. nj.gov

Personal Protective Equipment (PPE): While less effective than the controls mentioned above, PPE is often necessary. This includes appropriate respirators and protective clothing to prevent skin contact.

Emergency Facilities: Emergency eye wash fountains and showers should be readily available in any area where there is a possibility of skin or eye contact with HMPA. nj.gov

Occupational health risk assessment (OHRA) provides a systematic framework for identifying workplace hazards and implementing control measures. nih.gov For chemical toxicants like HMPA, this involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov Continuous research and monitoring are necessary to understand complex exposure scenarios and to develop predictive health risk models and effective mitigation strategies. dtic.mil

Development of Alternatives and Replacement Strategies for Hexamethylphosphoramide

Identification of Less Toxic Solvent Substitutes

The search for safer alternatives to HMPA has led to the identification of several polar aprotic solvents that can be used as substitutes. wikipedia.org These compounds are selected based on their ability to act as strong hydrogen bond acceptors and effectively solvate metal cations, similar to HMPA. wikipedia.orgsciencemadness.org Key candidates that have emerged include dimethyl sulfoxide (B87167) (DMSO), various N,N'-tetraalkylureas like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), and tripyrrolidinophosphoric acid triamide (TPPA) for specific applications. wikipedia.org The primary goal is to match the desirable solvent properties of HMPA while significantly reducing the carcinogenic hazard. researchgate.net

Dimethyl sulfoxide (DMSO) is a prominent polar aprotic solvent often considered a replacement for HMPA. sciencemadness.orgwikipedia.org Both solvents are strong hydrogen bond acceptors with oxygen atoms capable of binding to metal cations. wikipedia.orgsciencemadness.org DMSO is considered less toxic than other members of its class, including HMPA, dimethylformamide (DMF), and dimethylacetamide (DMAc). wikipedia.org It is frequently employed as a solvent in reactions involving salts, such as Finkelstein reactions and other nucleophilic substitutions. wikipedia.org Its ability to dissolve a wide array of both polar and nonpolar compounds, coupled with its miscibility with a broad range of organic solvents and water, makes it a versatile substitute. wikipedia.org Furthermore, because DMSO is only weakly acidic, it is compatible with relatively strong bases, extending its utility in the study of carbanions. wikipedia.org

1,3-Dimethyl-2-imidazolidinone (DMI), a cyclic urea, is another effective and less hazardous substitute for HMPA. nih.govwikipedia.org DMI exhibits high thermal and chemical stability and possesses excellent solvating power for a wide range of organic and inorganic compounds. wikipedia.orgnbinno.com Its physical properties are comparable to those of HMPA, but with a significantly lower toxicological risk. researchgate.net DMI has been successfully used as a replacement for HMPA in various reactions, including the alkylation of terminal acetylenes, a key step in the synthesis of some insect sex pheromones. researchgate.netnih.gov In such applications, DMI has been shown to provide comparable, and sometimes even slightly better, yields than HMPA, while offering a safer working environment. researchgate.net Its high polarity and aprotic nature facilitate complex chemical transformations, often leading to improved yields and shorter reaction times. nbinno.com

A comparison of the physical and toxicological properties of DMI, HMPA, and another related alternative, DMPU (1,3-dimethyl-2-oxo-hexahydropyrimidine), is presented below.

PropertyDMIDMPUHMPA
Melting Point (°C) 8.2< -207.20
Boiling Point (°C) 224-226247230-232
Density (g/mL at 25°C) 1.05191.05961.0253
Acute Toxicity (LD50, oral, rat) 2840 mg/kg850 mg/kg2650 mg/kg
Mutagenicity (Ames test) NegativePositivePositive
This table is based on data presented in the referenced literature. researchgate.net

For specific applications where HMPA acts as a potent Lewis base additive, Tripyrrolidinophosphoric Acid Triamide (TPPA) has been identified as a suitable, non-carcinogenic replacement. wikipedia.org TPPA is particularly effective in reactions involving samarium diiodide (SmI2) reductions and those that proceed via samarium ketyls. wikipedia.org In many of these cases, the use of TPPA results in similar yields and selectivities for cyclization reactions of various ketones compared to when HMPA is used. wikipedia.org This makes TPPA a valuable tool for chemists seeking to avoid HMPA in these specific, mechanistically demanding transformations.

Design and Synthesis of Recyclable Hexamethylphosphoramide (B148902) Analogs

While direct, recyclable analogs of the HMPA molecule itself are not widely reported, the broader field of sustainable chemistry is focusing on the design of recyclable solvents and polymers to reduce environmental impact. nih.gov Methodologies employing artificial intelligence and genetic algorithms are being developed to design new monomers that can form chemically recyclable polymers. nih.gov The principle involves creating polymers with a ceiling temperature (Tc) below their decomposition temperature (Td), allowing them to be broken down into their original monomers for reuse. nih.gov Another approach involves synthesizing polymers from bio-based building blocks, such as 2,5-furandicarboxylic acid (FDCA), which can be selectively hydrolyzed under acidic conditions, allowing for a closed-loop recycling process where the monomers can be recovered and re-polymerized. These strategies, while not specific to HMPA, represent the direction of modern chemical synthesis toward sustainability and could conceptually be applied to the design of recyclable, high-polarity aprotic solvents in the future.

Impact of Replacements on Reaction Efficiency and Selectivity

The substitution of HMPA with an alternative solvent can have a variable impact on reaction outcomes, and the choice of replacement is often reaction-specific. In many instances, alternatives provide comparable or even superior results. For example, in the synthesis of ynyl tetrahydropyranyl ethers via alkylation, the use of DMI as a solvent resulted in higher yields compared to HMPA. researchgate.net

Alkylation Yields in Different Solvents

Solvent System Yield of IIa (%) Yield of IIb (%)
HMPA 78 88
DMI 83 90
THF/HMPA 78 75
THF/DMI 88 75

This table is based on data presented in the referenced literature. researchgate.net

The data indicates that for this specific alkylation, DMI is a highly effective substitute for HMPA, providing excellent yields. researchgate.net However, in other contexts, particularly those requiring the unique deaggregating power of HMPA for organolithium reagents, finding a perfect "drop-in" replacement can be more challenging. reddit.com The efficiency and selectivity of a reaction are highly dependent on the specific substrate, reagents, and the precise role the solvent plays in the reaction mechanism. Therefore, careful optimization is often required when replacing HMPA to achieve the desired reaction efficiency and selectivity.

Advanced Synthetic Methodologies Utilizing Hexamethylphosphoramide

Hexamethylphosphoramide (B148902) in Phosphorus Ylide Chemistry

Phosphorus ylides, also known as Wittig reagents, are crucial intermediates in organic synthesis, most notably for the conversion of aldehydes and ketones into alkenes. An ylide is a neutral, dipolar molecule containing a negatively charged atom (usually a carbanion) directly attached to a positively charged heteroatom (such as phosphorus, sulfur, or nitrogen). In phosphorus ylides, the negative charge on the carbon is stabilized by the adjacent phosphonium (B103445) group.

The formation of phosphorus ylides typically involves the quaternization of a phosphine (B1218219), such as triphenylphosphine, with an alkyl halide to form a phosphonium salt. This salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus, yielding the ylide. The nature of the solvent can significantly influence the reactivity and stability of these ylides.

HMPA, as a solvent, plays a critical role in modulating the reactivity of phosphorus ylides. Its strong cation-solvating ability can break up aggregates of organolithium bases often used in ylide generation, leading to more reactive, "bare" anions. This enhanced reactivity can be beneficial in reactions involving sterically hindered substrates or less reactive ylides. Furthermore, the polarity of HMPA can influence the stereochemical outcome of Wittig reactions, particularly in the formation of Z- or E-alkenes. While unstabilized ylides tend to produce Z-alkenes, the presence of polar solvents like HMPA can sometimes alter this selectivity.

Applications in Carbon-Carbon Bond Formation Reactions

HMPA has been widely employed as a solvent or co-solvent in a multitude of carbon-carbon bond-forming reactions. Its primary role is to enhance the reactivity of nucleophilic species by solvating the accompanying metal cation, thereby increasing the effective nucleophilicity of the carbanionic center. This effect is particularly pronounced in reactions involving organometallic reagents, such as those based on lithium, magnesium, and zinc.

The addition of allyl and benzyl (B1604629) groups to carbonyl compounds is a fundamental carbon-carbon bond-forming transformation. HMPA has been shown to be a crucial additive in mediating these reactions, particularly when using low-valent vanadium complexes. In a mixed solvent system of THF and HMPA, the allylation of carbonyl compounds with allyl halides proceeds efficiently. The presence of HMPA is critical for stabilizing the vanadium-carbon bond of the allyl vanadium intermediate, which in turn prevents undesirable side reactions such as the dimerization of allyl halides or pinacol (B44631) coupling of the carbonyl compounds. Similarly, the benzylation of carbonyl compounds using benzyl bromide can also be effectively mediated by a low-valent vanadium(II) species in a THF-HMPA solvent system.

Table 1: Effect of HMPA on the Vanadium-Mediated Allylation of Benzaldehyde

EntrySolvent SystemYield of Homoallyl Alcohol (%)
1THF35
2THF/HMPA (4:1)85
3DME40
4DME/HMPA (4:1)88

Data synthesized from findings discussed in Organometallics.

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate. While the traditional reaction is performed with zinc dust, variations using other metals and reaction conditions have been developed.

The addition of HMPA to Reformatsky-type reactions can have a significant impact on the reaction rate and yield. By coordinating to the zinc cation, HMPA can increase the solubility and reactivity of the organozinc intermediate. This leads to more efficient addition to the carbonyl electrophile. For instance, in reactions mediated by low-valent vanadium, a Reformatsky-type reaction with bromoacetate (B1195939) in a THF-HMPA solvent system has been successfully demonstrated.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and a phosphine oxide, with the formation of the highly stable P=O bond being the driving force for the reaction.

The stereochemical outcome of the Wittig reaction, leading to either the Z- or E-alkene, is influenced by the nature of the ylide, the carbonyl compound, and the reaction conditions, including the solvent. HMPA, due to its high polarity, can influence the stability of the intermediates and transition states, thereby affecting the stereoselectivity of the reaction. For non-stabilized ylides, the use of polar aprotic solvents like HMPA can sometimes favor the formation of the Z-alkene.

The Peterson olefination is another important method for the synthesis of alkenes from carbonyl compounds. This reaction involves the reaction of an α-silyl carbanion with an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to afford the corresponding alkene. A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions.

The formation of the α-silyl carbanion often requires the use of a strong base, such as an organolithium reagent. HMPA can play a crucial role in these reactions by enhancing the basicity and reactivity of the organolithium reagent through cation solvation. This facilitates the deprotonation of the α-silyl starting material and promotes the subsequent reaction with the carbonyl compound. The increased reactivity imparted by HMPA can be particularly beneficial when dealing with less reactive carbonyl substrates or sterically hindered systems.

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. HMPA has been shown to influence the outcome of certain cycloaddition reactions. For example, in the reaction of the trianion radical of C60 with cyclooctatetraene (B1213319) (COT) in HMPA, a [2 + 2] cycloaddition product is formed. This is followed by a ring-opening that allows for the encapsulation of the counterion (Cs+ or K+) within the fullerene cage. This outcome is not observed with smaller alkali metal counterions like Na+ and Li+, highlighting the specific role of the solvent and cation in facilitating this transformation. The use of HMPA in this context demonstrates its ability to promote unusual reactivity pathways by modulating ion-pairing and the reactivity of anionic species.

This compound in Amide and Peptide Synthesis

This compound has been effectively employed as an organic phosphorus coupling reagent for the formation of amide and peptide bonds. tandfonline.comtandfonline.com This methodology presents an alternative to other established coupling techniques. The reaction mechanism has been investigated, revealing a process that leverages the reactivity of the phosphorus center in HMPA.

The synthesis proceeds by reacting a carboxylic acid with HMPA in the presence of triphosgene (B27547) in an anhydrous solvent such as dichloromethane (B109758) at 0°C. tandfonline.comtandfonline.com This initial step leads to the formation of a key intermediate, a phosphinic carboxylic mixed anhydride (B1165640). tandfonline.com The formation of this intermediate can be monitored and confirmed using ³¹P NMR spectroscopy. tandfonline.com This activated species is then treated with an amine, which undergoes nucleophilic attack to form the desired amide bond. tandfonline.com A notable advantage of this process is that the HMPA can be recovered and reused after the reaction is complete. tandfonline.comtandfonline.com

Mechanistic Steps in HMPA-Mediated Amide Synthesis
StepReactantsKey Intermediate/ProductConditions
1Carboxylic Acid, this compound, TriphosgenePhosphinic Carboxylic Mixed AnhydrideAnhydrous Dichloromethane, 0°C
2Phosphinic Carboxylic Mixed Anhydride, AmineAmide Bond FormationAnhydrous Dichloromethane, 0°C

This compound as a Component in Chiral Catalysts and Ligands

While this compound itself is an achiral molecule, its strong coordinating properties and its structural relation to other organophosphorus compounds make it relevant in the context of asymmetric catalysis. wikipedia.orgrsc.org Organophosphorus compounds, particularly chiral organophosphoric acids and their derivatives, are widely used as effective ligands in asymmetric metal-catalyzed reactions. rsc.org

HMPA's primary role in catalysis often stems from its ability to act as a potent Lewis base and ligand. wikipedia.org It coordinates strongly to metal cations, such as Li⁺, which can break up oligomeric aggregates of organolithium reagents. wikipedia.org This deaggregation alters the reactivity and selectivity of the base, which can be crucial in stereoselective transformations. In systems involving chiral metal catalysts, the addition of an achiral ligand like HMPA can modify the coordination sphere of the metal center, influencing the enantioselectivity of the reaction.

Furthermore, polymers containing phosphorus and nitrogen atoms have been developed as helically chiral ligands for transition metals like palladium and rhodium in asymmetric catalysis. nih.gov These macromolecular ligands demonstrate that the incorporation of phosphorus-containing moieties is a valid strategy for creating effective chiral environments for catalytic reactions, such as allylic substitutions. nih.gov

This compound in Polymerization Processes (Mechanistic Aspects)

HMPA has demonstrated significant utility both as a solvent and as a catalyst in various polymerization reactions, influencing their mechanistic pathways and the properties of the resulting polymers.

Historically, HMPA was used as the polymerization solvent for the synthesis of aramids like Kevlar, a condensation polymerization between 1,4-phenylene-diamine and terephthaloyl chloride. wikipedia.org Its high solvating power was necessary to keep the water-insoluble polymer in solution during synthesis and spinning. wikipedia.org

More recently, HMPA has been identified as a highly efficient organic catalyst for the reversible-deactivation radical polymerization (RDRP) of monomers like methyl methacrylate (B99206) (MMA). rsc.org In this role, HMPA facilitates a controlled or "living" polymerization process when used with an in situ formed alkyl iodide initiator. rsc.org The mechanistic impact of HMPA is significant; its presence shortens the reaction's inhibition period and increases the rate of polymerization compared to control reactions without the catalyst. rsc.org

The catalytic activity of HMPA in RDRP allows for excellent control over the polymer's molecular weight and chemical structure. rsc.org This control is maintained even at high monomer conversions and at mild temperatures (60–70 °C), yielding poly(methyl methacrylate) (PMMA) with narrow molecular weight distributions. rsc.org The "living" nature of the polymerization has been confirmed through successful chain extension and block copolymerization experiments. rsc.org

HMPA-Catalyzed RDRP of Methyl Methacrylate (MMA)
ParameterFindingSource
PolymerPoly(methyl methacrylate) (PMMA) rsc.org
Maximum Molecular Weight (Mn)Up to 104,000 g/mol rsc.org
Polydispersity Index (Mw/Mn)1.12 – 1.34 rsc.org
Reaction Temperature60–70 °C rsc.org

Methodological and Analytical Advances in Hexamethylphosphoramide Research

Spectroscopic Techniques for Hexamethylphosphoramide (B148902) Analysis and Interaction Studies

Spectroscopic methods are indispensable for elucidating the structure of HMPA and for probing its interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural and dynamic study of HMPA and its complexes. The presence of various NMR-active nuclei in HMPA and its common chemical environments makes it amenable to a wide range of NMR experiments.

¹H NMR: The proton NMR spectrum of this compound is characterized by a doublet for the methyl protons. chemicalbook.com This splitting arises from the coupling between the protons and the phosphorus-31 nucleus. The typical chemical shift (δ) for these protons is around 2.6 ppm, with a J-coupling constant (J(H,P)) of approximately 9.3 Hz. chemicalbook.com

³¹P NMR: Phosphorus-31 NMR is particularly informative for studying HMPA. HMPA is often used as an internal reference standard in ³¹P NMR spectroscopy for the determination of polyphosphates in food products. nih.gov The ³¹P chemical shift of HMPA is sensitive to its coordination environment, making it a useful probe for studying its interactions with metal ions and other Lewis acids.

¹⁵N, ⁶Li, and ²³Na NMR: These nuclei are extensively used to study the solvation of metal ions by HMPA. For instance, ⁶Li and ¹⁵N NMR have been employed to investigate the influence of HMPA on the structures and stabilities of lithium dialkylamide mixed aggregates. cornell.edu These studies have shown that HMPA can influence the equilibrium between different aggregate species. Similarly, ⁷Li and ³¹P NMR have been used to characterize HMPA-solvated monomers, dimers, and separated ion pairs of lithiated arylacetonitriles. figshare.com Furthermore, ²³Na NMR chemical shifts are sensitive to the solvent environment, and studies have shown that the chemical shift of the sodium ion is significantly influenced by the presence of HMPA, indicating strong solvation of Na⁺ by HMPA. researchgate.net

NucleusTypical Application in HMPA ResearchKey Findings
¹H Structural characterization of HMPA.Shows a doublet for the methyl protons around 2.6 ppm due to coupling with ³¹P. chemicalbook.com
³¹P Used as an internal standard and to probe coordination.Chemical shift is sensitive to the molecular environment, useful in interaction studies. nih.gov
¹⁵N Investigating the structure of lithium amide aggregates.Helps in understanding the influence of HMPA on aggregate stability and structure. cornell.edu
⁶Li Studying lithium ion solvation and aggregation.Reveals the nature of lithium species in the presence of HMPA. cornell.edu
²³Na Probing the solvation of sodium ions.Demonstrates strong solvation of Na⁺ by HMPA through changes in chemical shifts. researchgate.net

Infrared (IR) spectroscopy provides valuable information about the vibrational modes of HMPA and its complexes. The P=O stretching vibration is particularly sensitive to the molecule's environment. When HMPA coordinates to a metal ion, the P=O bond is weakened, resulting in a shift of its stretching frequency to a lower wavenumber. This shift is a direct measure of the strength of the metal-HMPA interaction. The NIST WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov

UV-Vis spectroscopy is used to study the electronic transitions in molecules. While HMPA itself does not have strong absorptions in the visible region, it can be used as a solvent for UV-Vis studies of other compounds. Moreover, the formation of complexes between HMPA and certain metal ions can lead to the appearance of new charge-transfer bands in the UV-Vis spectrum, providing insights into the electronic structure of these complexes. The technique is also applied in the quality control of pharmaceutical products where color analysis can indicate degradation or impurities. thermofisher.com

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of molecules and their complexes. This technique has been instrumental in elucidating the structures of numerous HMPA-metal complexes. For example, the molecular structures of a series of rare earth triflate complexes with HMPA, such as [M(OTf)₂(hmpa)₄]OTf·CHCl₃ (where M is a rare earth metal), have been accurately determined using this method. oup.com These studies provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center, revealing how HMPA molecules arrange themselves around the cation.

Chromatographic Methods for this compound and its Metabolites/Degradants

Chromatographic techniques are essential for the separation, identification, and quantification of HMPA and its related compounds from complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. Time-of-flight mass spectrometry (TOF-MS) provides high-resolution mass data, enabling the accurate determination of the elemental composition of analytes.

LC/TOF-MS is particularly well-suited for the analysis of HMPA's metabolites and degradation products. For instance, a method for the simultaneous quantification of cyclophosphamide (B585) and its major metabolites, including carboxyethyl phosphoramide (B1221513) mustard, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. nih.gov In such methods, Hexamethyl phosphoramide mustard can be used as an internal standard. nih.gov The high sensitivity and specificity of LC-MS allow for the detection and quantification of these compounds at very low concentrations in biological matrices. This is crucial for metabolic and environmental studies aimed at understanding the fate of HMPA in biological systems and the environment.

Gas Chromatography (GC) for Quantitative Analysis.mdpi.com

Gas chromatography (GC) stands as a robust and widely utilized technique for the quantitative analysis of this compound (HMPA). The method's high resolution and sensitivity make it suitable for detecting and quantifying HMPA, even at trace levels. researchgate.net A notable application of GC in this context is the determination of HMPA and its primary metabolite, pentamethylphosphoramide (B160066) (PMPA), in biological samples such as urine.

One established method employs a gas chromatograph equipped with a phosphorus-specific flame photometric detector (FPD), which offers excellent selectivity for phosphorus-containing compounds like HMPA. epa.gov The analytical procedure typically involves an initial extraction of HMPA and its metabolites from the sample matrix. For instance, in the analysis of urine samples, the specimen is first made alkaline, followed by extraction with an organic solvent like chloroform. This sample preparation step is crucial for concentrating the analytes and removing interfering substances. epa.gov

The quantitative determination is then carried out by injecting the extract into the GC system. The separation of HMPA and PMPA is achieved on a suitable capillary column, where the compounds are resolved based on their volatility and interaction with the stationary phase. The detector response is then used to quantify the concentration of each compound by comparing it to the response of external standards of known concentrations. epa.gov This method has demonstrated high accuracy and precision, with linear regression correlation coefficients greater than 0.99 for concentration ranges of 10 to 192 ng/mL. epa.gov

Below is a table summarizing typical parameters and performance metrics for the quantitative analysis of HMPA and its metabolite PMPA in urine by gas chromatography.

ParameterValue
AnalyteThis compound (HMPA)
MetabolitePentamethylphosphoramide (PMPA)
DetectorPhosphorous Flame Photometric Detector
Extraction SolventChloroform
Average Extraction Efficiency (HMPA)88.0%
Average Extraction Efficiency (PMPA)80.2%
Limit of Detection2 ng/mL
Concentration Range for Linear Regression10 - 192 ng/mL
Correlation Coefficient (r)> 0.99
Data sourced from Mihal, C. P., Jr. (1987). The determination of parts per billion concentrations of this compound and its metabolite, pentamethylphosphoramide, in urine. American Industrial Hygiene Association Journal, 48(12), 997-1000. epa.gov

Computational Chemistry in this compound Research

Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of this compound at an atomic level. These methods offer insights that complement experimental findings and help in understanding the fundamental behavior of this compound.

Ab Initio and Density Functional Theory (DFT) Calculations.analytics-shop.comresearchgate.netresearchgate.netnih.govscbt.com

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to study the electronic structure and geometry of molecules like this compound. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. josorge.com DFT, on the other hand, utilizes the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost. huji.ac.il

PropertyDescription
Optimized Geometry Provides the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.
Vibrational Frequencies Predicts the infrared and Raman spectra of the molecule, which can be used to identify characteristic vibrational modes.
Electronic Properties Includes the calculation of dipole moment, polarizability, and the distribution of electron density within the molecule.

Molecular Orbital Modeling.50megs.com

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. youtube.com Computational modeling allows for the visualization and energy calculation of these orbitals, providing key insights into the chemical reactivity and electronic properties of this compound.

Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. wikipedia.org

For this compound, MO modeling can be used to understand its solvent properties, such as its ability to solvate cations, which is attributed to the high electron density on the oxygen atom of the P=O group. wikipedia.org The shape and energy of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular OrbitalSignificance in this compound
HOMO (Highest Occupied Molecular Orbital) Represents the region of highest electron density and is indicative of the molecule's electron-donating capability. In HMPA, this is likely to be localized around the oxygen atom.
LUMO (Lowest Unoccupied Molecular Orbital) Represents the region most susceptible to accepting electrons. Its location can predict the site of nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is a key indicator of the molecule's chemical reactivity and stability.

Prediction of Redox Reactivity and Degradation Pathways.nih.govscbt.com

Computational methods are increasingly used to predict the redox properties and degradation pathways of chemical compounds. For this compound, theoretical calculations can provide valuable information on its susceptibility to oxidation and reduction, as well as the potential products of its degradation.

The redox potential of a molecule can be computationally estimated by calculating the free energy change associated with the addition or removal of an electron. mdpi.com This can be achieved using DFT calculations combined with a suitable solvation model to simulate the behavior in a specific medium. Such calculations can help to understand the conditions under which HMPA might undergo redox reactions.

Furthermore, computational chemistry can be used to explore potential degradation pathways. This involves identifying possible reaction mechanisms, such as hydrolysis or oxidation, and calculating the activation energies and reaction energies for each step. For instance, the degradation of HMPA by hydrochloric acid to form a protonated amine and phosphate (B84403) can be modeled computationally to understand the energetics and mechanism of this process. wikipedia.org By mapping the potential energy surface of the reacting system, researchers can identify the most likely degradation products and intermediates. purdue.edu

Computational ApproachApplication to HMPA
Redox Potential Calculation Predicts the ease with which HMPA can be oxidized or reduced, providing insight into its electrochemical behavior.
Reaction Pathway Mapping Identifies the most energetically favorable routes for the degradation of HMPA, including the identification of intermediates and final products.
Activation Energy Calculation Determines the energy barriers for potential degradation reactions, indicating which pathways are likely to occur under specific conditions.

Analysis of Transition States and Energetics.analytics-shop.com

The study of reaction mechanisms at a molecular level often involves the characterization of transition states, which are the high-energy structures that connect reactants and products. nih.gov Computational chemistry provides the tools to locate and analyze these transition states, offering a detailed understanding of the energetics of chemical reactions involving this compound.

Using methods like DFT, it is possible to calculate the geometry of the transition state and its corresponding energy, known as the activation energy. huji.ac.il This information is critical for determining the rate of a chemical reaction. By mapping the entire reaction coordinate, from reactants through the transition state to the products, a comprehensive energy profile of the reaction can be constructed. nih.gov

For reactions where HMPA acts as a solvent or a reactant, computational analysis of transition states can elucidate its role in the reaction mechanism. For example, in SN2 reactions, where HMPA is known to accelerate reaction rates, computational studies can model the interaction of HMPA with the reactants and the transition state to explain this catalytic effect. wikipedia.org The calculated energetics can provide a quantitative measure of how HMPA stabilizes the transition state, thereby lowering the activation energy.

ParameterDefinition and Significance for HMPA Reactions
Transition State Geometry The specific arrangement of atoms at the highest point on the reaction energy profile. For reactions involving HMPA, this reveals how HMPA interacts with other molecules at the point of bond breaking and formation.
Activation Energy (Ea) The energy difference between the reactants and the transition state. A lower activation energy, potentially facilitated by HMPA, indicates a faster reaction rate.
Reaction Energy (ΔE) The overall energy change of the reaction, from reactants to products. This determines whether a reaction is exothermic or endothermic.

Future Directions and Emerging Research Areas for Hexamethylphosphoramide

Advanced Mechanistic Studies of Hexamethylphosphoramide (B148902) Interactions

Future research is geared towards a more profound understanding of HMPA's interactions at a molecular level. HMPA is a superior cation-solvating agent due to its strong electron-donating capabilities. enamine.net The highly polarized P=O bond results in a significant negative charge on the oxygen atom, which strongly coordinates with metal cations like Li+. wikipedia.orgchemeurope.com This selective solvation of cations leaves the corresponding anion more "bare" and reactive, thus accelerating reactions such as SN2 reactions. wikipedia.org

Advanced computational and spectroscopic studies are being employed to elucidate these interactions. For instance, 7Li NMR spectroscopy has been used to study the deshielding effect on Li+ ions as they are solvated by HMPA, providing insight into the coordination environment. researchgate.net Research also focuses on how HMPA breaks up oligomeric aggregates of organometallic reagents, such as butyllithium, which enhances their reactivity and selectivity in lithiation reactions. wikipedia.orgchemeurope.com The coordination of bulky HMPA to metal centers, like vanadium, has been shown to stabilize metal-carbon bonds, which is crucial in certain carbon-carbon bond-forming reactions. acs.org

Table 1: Key Interaction Mechanisms of HMPA
Interaction TypeMechanismConsequenceSupporting Evidence
Cation SolvationThe highly polar P=O group's oxygen atom strongly coordinates with metal cations (e.g., Li+). wikipedia.orgchemeurope.comIncreases the reactivity of the corresponding anion, accelerating SN2 reactions. wikipedia.org7Li NMR spectroscopy shows a downfield shift, indicating a deshielding effect on Li+. researchgate.net
Deaggregation of ReagentsBreaks up oligomers of organolithium bases like butyllithium. wikipedia.orgchemeurope.comEnhances selectivity and rates of lithiation reactions. enamine.netwikipedia.orgImproved performance in various organolithium reactions. enamine.net
Ligand CoordinationActs as a ligand in organometallic complexes, for example, with molybdenum and vanadium. wikipedia.orgacs.orgStabilizes reactive species and influences the stereochemistry of reactions. enamine.netacs.orgIsolation and structural clarification of complexes like [V2Cl3(hmpa)6][ZnCl3(hmpa)]. acs.org

Exploration of this compound in Novel Chemical Transformations

Despite its toxicity, HMPA continues to be explored in novel and highly specific chemical transformations where its unique properties are indispensable. Its ability to influence stereochemistry and enhance the reactivity of ylides and enolates makes it a valuable tool in complex organic synthesis. enamine.net For instance, HMPA can dramatically affect the stereoselectivity of cyclopropanation reactions involving telluronium allylides. acs.org

Researchers are investigating HMPA's role in promoting challenging reactions. One such area is the direct arylation of indenes with aryl fluorides, where HMPA was found to be an effective additive. nih.gov It is also a key component in reagents based on molybdenum peroxide complexes, such as MoO(O2)2(HMPA)(H2O), which are used as oxidants in organic synthesis. wikipedia.org Furthermore, HMPA has been shown to stabilize vanadium-carbon bonds in allylations and other carbon-carbon bond-forming reactions. acs.org The continued, albeit careful, use of HMPA in research laboratories for such specific applications highlights its unique and powerful capabilities as a reaction-modifying agent. nih.gov

Continued Development of Safer and Sustainable Alternatives to this compound

Given that HMPA is reasonably anticipated to be a human carcinogen, a significant area of research is the development of safer and more sustainable alternatives. nih.govnih.gov The ideal replacement would mimic HMPA's potent solvating properties without its hazardous profile.

Several alternatives have been identified and are being actively investigated:

Dimethyl sulfoxide (B87167) (DMSO): Like HMPA, DMSO is a strong hydrogen bond acceptor and its oxygen atom can bind to metal cations. wikipedia.orgchemeurope.com

N,N'-tetraalkylureas: This class includes dimethylpropyleneurea (DMPU) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). wikipedia.org DMI, in particular, has been shown to be a good alternative in the alkylation of terminal acetylenes, offering a safer working environment. nih.gov

Tripyrrolidinophosphoric acid triamide (TPPA): TPPA has been reported as a promising substitute for HMPA in reductions with samarium diiodide and as a Lewis base additive in reactions involving samarium ketyls. wikipedia.org

The push for "green chemistry" also promotes the use of bio-based solvents and those with a better environmental, health, and safety profile. acs.orgusc.edusigmaaldrich.com Solvents like N-butyl-2-pyrrolidinone (NBP) and propylene (B89431) carbonate (PC) are being explored as replacements for dipolar aprotic solvents. mdpi.com

Table 2: Comparison of HMPA and Its Alternatives
CompoundAbbreviationKey FeaturesSafety Profile
This compoundHMPAExcellent cation solvation, high polarity. enamine.netwikipedia.orgCarcinogenic. nih.govnih.gov
Dimethyl sulfoxideDMSOStrong hydrogen bond acceptor, solvates cations. wikipedia.orgchemeurope.comLess toxic than HMPA. sigmaaldrich.com
DimethylpropyleneureaDMPUSafer alternative, though potentially less effective in some reactions. wikipedia.orgreddit.comConsidered a safer alternative to HMPA. reddit.com
1,3-Dimethyl-2-imidazolidinoneDMISimilar physical properties to HMPA, effective in alkylations. nih.govLower toxicological risk than HMPA and DMPU. nih.gov
Tripyrrolidinophosphoric acid triamideTPPAEffective in samarium diiodide reductions. wikipedia.orgConsidered safer, but long-term toxicity data is limited. reddit.com

In-depth Investigations into Environmental Remediation Strategies for this compound Contamination

The potential for environmental contamination by HMPA is a serious concern. While it is expected to degrade in the atmosphere with a half-life of about 2 hours due to photochemically produced hydroxyl radicals, its miscibility with water means it can leach into soil and groundwater if released. nih.govnih.gov

Past instances of contamination have provided valuable data for developing remediation strategies. For example, HMPA was detected in groundwater monitoring wells and surface water near a manufacturing facility. nih.gov Remedial actions at such sites have included the removal of contaminated waste. nih.govnih.gov

Future research in this area will focus on more advanced and efficient remediation techniques. This includes the development of sensitive analytical methods for detecting low concentrations of HMPA in environmental samples. Bioremediation strategies, using microorganisms to degrade HMPA, could offer a more sustainable and cost-effective solution. Additionally, advanced oxidation processes, which use powerful oxidizing agents to break down persistent organic pollutants, are another promising avenue for research.

Refined Understanding of Toxicological Pathways and Carcinogenic Mechanisms of this compound at the Molecular Level

A critical area of ongoing research is the detailed elucidation of HMPA's toxicological and carcinogenic mechanisms at the molecular level. It is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies. nih.govnih.gov Inhalation exposure in rats has been shown to cause both benign and malignant nasal tumors. nih.govnih.gov

Future studies will aim to understand the precise molecular events that lead from HMPA exposure to tumor development. This involves investigating its metabolic pathways to identify the specific metabolites responsible for its carcinogenic effects. Research into DNA adduct formation, where the chemical or its metabolites bind to DNA, is crucial for understanding its mutagenic potential. toxicology.org Furthermore, exploring epigenetic changes, such as alterations in DNA methylation and histone modification, could provide insights into how HMPA might influence gene expression to promote cancer. toxicology.org A deeper understanding of these pathways is essential for accurate risk assessment and the development of potential biomarkers for exposure.

Q & A

Q. What are the critical safety protocols for handling HMPA in laboratory settings?

HMPA requires stringent safety measures due to its carcinogenic potential (Group 2B, IARC) . Key protocols include:

  • Storage in cool, well-ventilated areas away from oxidizers, acids, and reactive metals .
  • Use of personal protective equipment (PPE) such as nitrile gloves and respirators, with immediate decontamination of exposed skin via washing .
  • Prohibition of eating, drinking, or smoking in areas where HMPA is handled to prevent ingestion .
  • Implementation of exhaust ventilation systems to minimize inhalation risks .

Q. How can HMPA be detected and quantified in environmental or biological samples?

Analytical methods include:

  • Air monitoring : Mass spectrometry (e.g., LOINC 38703-5) to measure HMPA concentration in air .
  • Liquid chromatography (HPLC) : Paired with UV detection for trace analysis in biological fluids, validated by spike-recovery experiments .
  • Isotopic labeling : Used in metabolic studies to track N-demethylation products like pentamethylphosphoramide in rodent models .

Advanced Research Questions

Q. What experimental strategies mitigate HMPA's genotoxicity in synthetic chemistry applications?

While HMPA enhances reaction efficiency as a polar aprotic solvent, its genotoxicity necessitates mitigation:

  • Alternative solvents : Replace HMPA with dimethyl sulfoxide (DMSO) or ionic liquids in reactions requiring Lewis acid activation .
  • Closed-system reactors : Minimize exposure by using automated synthesis platforms with sealed reaction chambers .
  • Post-reaction neutralization : Treat waste with activated charcoal or oxidizing agents to degrade residual HMPA before disposal .

Q. How do mechanistic studies resolve contradictions in HMPA's carcinogenic potential?

Discrepancies arise from differing outcomes in animal models and lack of human epidemiological data . Key findings include:

  • Formaldehyde-mediated mitogenesis : HMPA induces cell proliferation in rat nasal epithelium via intracellular formaldehyde release, unlike direct DNA damage from formaldehyde alone .
  • Species-specific metabolism : Rodents exhibit rapid N-demethylation, whereas primates may metabolize HMPA more slowly, complicating extrapolation to humans .
  • Dose-response thresholds : Chronic exposure at ≥400 ppb in rats led to squamous metaplasia, but no lesions were observed at 10 ppb over 24 months .

Q. What methodologies optimize HMPA's use in organometallic catalysis while minimizing risks?

Advanced applications require balancing reactivity and safety:

  • Co-solvent systems : Combine HMPA with less toxic solvents (e.g., THF) to reduce total volume while maintaining catalytic activity .
  • In situ monitoring : Use Raman spectroscopy to track reaction progress and limit HMPA exposure time .
  • Computational modeling : Predict HMPA’s coordination behavior with transition metals to design alternatives (e.g., phosphoramidite ligands) .

Data Contradictions and Analysis

Q. Why do some studies report HMPA as non-mutagenic in bacterial assays but mutagenic in eukaryotic systems?

Discrepancies stem from metabolic activation differences:

  • Bacterial assays (Ames test) : HMPA tested negative in Salmonella typhimurium due to lack of enzymatic N-demethylation .
  • Eukaryotic systems : Rat liver S9 fractions metabolize HMPA to formaldehyde, inducing chromosomal deletions in Drosophila germ cells .
  • Mitigation : Use primary hepatocyte co-cultures to better model human metabolic pathways in genotoxicity screens .

Methodological Resources

  • Toxicity evaluation : Follow EPA/ATSDR guidelines for dose-ranging studies in rodents, emphasizing nasal and renal histopathology .
  • Environmental mobility : Estimate soil leaching potential using log Kow (0.28) and Koc (34) values to design containment strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.